Menadione sulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9O5S- |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16)/p-1 |
InChI Key |
WIXFIQKTHUVFDI-UHFFFAOYSA-M |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-] |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Overview of Menadione Sulfonate S Role As a Research Probe and Chemical Precursor
Menadione (B1676200) sulfonate's unique chemical properties make it a versatile tool in the laboratory. Its water solubility and ability to participate in redox cycling are key to its function as a research probe. beilstein-journals.orgnih.gov
As a Research Probe:
Inducer of Oxidative Stress: Menadione sulfonate is widely used to induce the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals, in cellular models. sigmaaldrich.comsigmaaldrich.com This allows researchers to study the mechanisms of oxidative stress and the cellular responses to it. sigmaaldrich.com For instance, it has been used to induce endogenous superoxide production in neural stem cells and in human lung epithelium microtissues. sigmaaldrich.com
Mitochondrial Pro-oxidant: It acts as a redox-cycling mitochondrial pro-oxidant, enabling the investigation of its effects on cellular signaling pathways, such as the AKT/mTOR pathway in cardiac cells. sigmaaldrich.com
Studying Electron Transfer: The photoreduction of sulfonated quinones like menadione bisulfite has been used to study cyclic electron transport around photosystem I. researchgate.net
Affinity-Based Protein Profiling (AfBPP): Derivatives of menadione have been synthesized as probes for AfBPP to identify protein targets of antimalarial drugs. malariaworld.org
As a Chemical Precursor:
Synthesis of Other Compounds: this compound serves as an intermediate in the synthesis of various other compounds, including pharmaceuticals and fine chemicals. ontosight.ai
Precursor to Vitamin K2: In vivo, menadione is a precursor for the synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. toku-e.comaafco.org
Platform for Bioactive Compounds: The menadione structure is a valuable platform for developing new bioactive compounds due to its ability to interact with biomolecules through redox cycles. nih.gov
Evolution of Research Perspectives on Menadione Sulfonate S Biological Interactions
Classical and Contemporary Approaches to Menadione Synthesis Relevant to Analogues
The preparation of menadione is most commonly achieved through the oxidation of 2-methylnaphthalene (B46627) or 2-methylnaphthol, or the methylation of 1,4-naphthoquinone (B94277). nih.gov Early methods often relied on stoichiometric, harsh oxidants, while contemporary approaches focus on developing more efficient and selective catalytic systems. beilstein-journals.org
The oxidation of 2-methylnaphthalene is a foundational method for menadione synthesis. A pioneering approach involved the use of chromium(IV) oxide in glacial acetic acid, yielding menadione in modest amounts. nih.govbeilstein-journals.org Over the years, significant research has been directed toward replacing hazardous chromium-based oxidants with more environmentally benign alternatives, particularly hydrogen peroxide (H₂O₂). nih.gov Various catalytic systems have been developed to activate H₂O₂ and other oxidants, improving yield, selectivity, and reaction conditions. beilstein-journals.orgcapes.gov.br These include systems based on iron, ruthenium, gold, and rhenium. beilstein-journals.orgresearchgate.net For instance, the use of gold nanoparticles deposited on hypercrosslinked polystyrene (Au/HPS) with peracetic acid as the oxidant has demonstrated high conversion and selectivity. beilstein-journals.orgresearchgate.net
Table 1: Selected Methodologies for the Oxidation of 2-Methylnaphthalene to Menadione
| Oxidant | Catalyst / Reagents | Yield / Conversion & Selectivity | Reference |
| Chromium(IV) oxide | Glacial Acetic Acid | 38–42% Yield | nih.govbeilstein-journals.org |
| Sodium dichromate | Sulfuric Acid, Carbon Tetrachloride | 48–62% Yield | researchgate.net |
| Hydrogen peroxide (85%) | Acetic Anhydride, Acetic Acid, CH₃ReO₃ | 46% Yield | researchgate.net |
| Hydrogen peroxide | Iron(III) salts, Acetic Acid | 13% Yield | researchgate.net |
| Hydrogen peroxide | SeMCM-41, Acetic Acid | 99% Conversion, 68% Selectivity | beilstein-journals.org |
| Peracetic acid | 1% Au/HPS, Glacial Acetic Acid | 96% Conversion, 75% Selectivity | beilstein-journals.orgresearchgate.net |
| Ozone | Chromium(III) & Manganese(II) salts | 70% Yield | researchgate.net |
The oxidation of 2-methylnaphthol presents an alternative and often advantageous route to menadione, primarily because it can prevent the formation of byproducts like 6-methyl-1,4-naphthoquinone. nih.govbeilstein-journals.org The reaction conditions are often similar to those used for 2-methylnaphthalene, employing oxidants such as hydrogen peroxide and molecular oxygen. nih.govbeilstein-journals.org Early work demonstrated high yields using H₂O₂ with bromine and sulfuric acid as catalysts. nih.govbeilstein-journals.org More advanced research has focused on heterogeneous catalysts, such as niobium oxide dispersed on silica (B1680970) (Nb₂O₂-SiO₂), which facilitate easier separation and catalyst recycling. beilstein-journals.orgresearchgate.net Gold nanoparticles have also proven effective in catalyzing this oxidation with molecular oxygen. beilstein-journals.orgbeilstein-journals.org
Table 2: Selected Methodologies for the Oxidation of 2-Methylnaphthol to Menadione
| Oxidant | Catalyst / Reagents | Yield / Conversion & Selectivity | Reference |
| Hydrogen peroxide (60%) | Bromine, Sulfuric Acid | 90% Yield | nih.govbeilstein-journals.org |
| Hydrogen peroxide (35%) | Nb₂O₂-SiO₂ | 60% Yield | beilstein-journals.orgresearchgate.net |
| Hydrogen peroxide | Mesoporous NbSBA-15 | 100% Conversion, 97.3% Selectivity | beilstein-journals.org |
| Hydrogen peroxide | FeCl₃·6H₂O, Pyridine-2,6-dicarboxylic acid, Benzylamine | 99% Conversion, 55% Yield | beilstein-journals.orgbeilstein-journals.org |
| Molecular Oxygen | 1.5% Au/TiO₂ | 57% Yield | beilstein-journals.orgbeilstein-journals.org |
| tert-Butyl hydroperoxide | Dichloromethane (B109758) | 95% Conversion, 55% Selectivity | nih.govbeilstein-journals.org |
Another significant pathway to menadione involves the direct methylation of 1,4-naphthoquinone. beilstein-journals.org Due to the electron-deficient nature of quinones, they are receptive to reactions with nucleophilic radicals. nih.gov A well-established method is the Kochi-Anderson (or Jacobsen-Torssell) reaction, which involves the oxidative decarboxylation of a carboxylic acid like acetic acid. nih.govbeilstein-journals.org This reaction is typically performed in the presence of silver(I) nitrate (B79036) and a persulfate, such as ammonium (B1175870) persulfate, to generate the necessary methyl radicals. nih.govbeilstein-journals.org Other approaches utilize different sources for the methyl radical, including tert-butyl hydroperoxide or the redox decomposition of hydrogen peroxide in DMSO. nih.govbeilstein-journals.org More contemporary catalytic systems have also been explored, such as the use of rhodium complexes with methylboronic acid as the methyl source. beilstein-journals.orgbeilstein-journals.org
Table 3: Selected Methodologies for the Methylation of 1,4-Naphthoquinone to Menadione
| Methyl Source / Reagents | Catalyst | Yield | Reference |
| Acetic Acid, Ammonium Persulfate | Silver(I) Nitrate | 47% Yield | nih.gov |
| Acetic Acid, (NH₄)₂S₂O₈ | Silver(I) Nitrate | 60% Yield | beilstein-journals.org |
| Sodium Acetate-¹³C, K₂S₂O₈ | Silver(I) Nitrate | 33% Yield (¹³C-labelled) | beilstein-journals.org |
| tert-Butyl Hydroperoxide | Fe(OAc)₂OH | 80% Yield (75:25 ratio with dimethylated product) | nih.govbeilstein-journals.org |
| Methylboronic Acid | [Cp*RhCl₂]₂ | 31% Yield | beilstein-journals.orgbeilstein-journals.org |
Conversion Pathways to this compound
The primary water-soluble derivative of menadione used in research and other applications is its bisulfite adduct, commonly known as menadione sodium bisulfite. eurofins.comontosight.ai
Menadione is converted to its water-soluble sulfonate form through a direct addition reaction with sodium bisulfite (NaHSO₃). ontosight.ai This reaction is typically straightforward and high-yielding. google.com The process involves reacting menadione with an aqueous solution of sodium bisulfite. google.com In one patented method, the reaction is carried out in a biphasic medium of carbon tetrachloride and water. The mixture is agitated and may be heated to temperatures between 30-60°C to ensure complete conversion. google.com The addition is reported to be nearly instantaneous, providing quantitative yields. google.com Following the reaction, the aqueous layer containing the menadione sodium bisulfite product is separated and the final compound is isolated. google.com This conversion to the sulfonate derivative significantly increases its water solubility. eurofins.comontosight.ai
Advanced Synthetic Techniques and Catalysis in Menadione/Menadione Sulfonate Research
Modern synthetic chemistry has introduced a variety of advanced techniques and catalytic systems to improve the synthesis of menadione and to create novel derivatives for research. These methods aim for higher efficiency, greater selectivity, milder reaction conditions, and the development of compounds with tailored properties.
Heterogeneous Catalysis: The use of solid-phase catalysts is a significant area of advancement as it simplifies product purification and catalyst recovery. Examples include niobium- and selenium-based mesoporous molecular sieves (NbSBA-15, SeMCM-41) and metal nanoparticles (e.g., gold) supported on materials like silica, titania, or polystyrene for oxidation reactions. beilstein-journals.orgresearchgate.netresearchgate.net
Homogeneous Catalysis: Soluble metal complexes, including those of rhodium, ruthenium, and iron, have been employed to catalyze methylation and oxidation reactions under specific and controlled conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers a reagent-free alternative for oxidation. Menadione can be synthesized via a four-electron oxidation procedure from 2-methyl-5,8-dihydro-1,4-naphthalenediol. nih.govajrconline.org
Diene Synthesis: The construction of the naphthoquinone ring itself via a Diels-Alder reaction represents a more complex but efficient strategy. For instance, menadione has been synthesized in high yield using 1-ketoxy-1,3-butadiene as the diene and 2-methyl-1,4-benzoquinone as the dienophile, catalyzed by a LiClO₄-diethyl ether system. beilstein-journals.orgajrconline.org
Click Chemistry: For the creation of diverse libraries of menadione derivatives for research, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," has been utilized. This allows for the efficient coupling of azido- or alkyne-functionalized menadione precursors with a wide range of molecules to generate novel triazole-menadione hybrids. nih.govmdpi.com
Metal-Supported Catalysis (e.g., Gold, Palladium, Platinum)
Metal-supported catalysts have been investigated for the synthesis of menadione, often focusing on the oxidation of precursors like 2-methylnaphthalene and 2-methylnaphthol.
Gold (Au): Gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) have been used to catalyze the oxidation of 2-methylnaphthol with molecular oxygen. beilstein-journals.org In one study, a 1.5% Au/TiO₂ catalyst yielded 57% menadione. beilstein-journals.org Another approach utilized gold supported on hypercrosslinked polystyrene (Au/HPS) in supercritical carbon dioxide, achieving an 89% conversion and 99% selectivity for menadione. beilstein-journals.orgnih.gov
Palladium (Pd): Palladium-based catalysts have also shown efficacy. The oxidation of 2-methylnaphthalene using a palladium(II)-polystyrene sulfonic acid resin with aqueous hydrogen peroxide has been described. nih.govbeilstein-journals.org Graphene oxide-supported bis(diphenylphosphinomethyl)amino Pd(II) complexes have demonstrated high conversion rates (95–99%) and moderate selectivity (60–65%) in menadione synthesis. beilstein-journals.orgulakbim.gov.tr
Platinum (Pt): Platinum-supported catalysts, such as Pt on hypercrosslinked polystyrene (Pt/HPS), have been used in the oxidation of 2-methylnaphthalene in supercritical carbon dioxide, although gold-supported catalysts showed better performance in the same study. beilstein-journals.orgnih.gov
| Catalyst | Substrate | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| Au/TiO₂ (1.5%) | 2-Methylnaphthol | O₂ | 57% yield of menadione. | beilstein-journals.org |
| Au(5%)/HPS | 2-Methylnaphthalene | H₂O₂/Acetic Acid in scCO₂ | 89% conversion, 99% selectivity. | beilstein-journals.orgnih.gov |
| Pd(II)-polystyrene sulfonic acid resin | 2-Methylnaphthalene | H₂O₂ (aq) | Improved yield over uncatalyzed reaction. | nih.govbeilstein-journals.org |
| GO@...Pd(II) complex | Not specified | Not specified | 95-99% conversion, 60-65% selectivity. | beilstein-journals.orgulakbim.gov.tr |
Rhodium Complex-Catalyzed Arylation and Alkylation
Rhodium complexes have been employed as catalysts for the arylation and alkylation of naphthoquinones. In one study, menadione was synthesized by reacting 1,4-naphthoquinone with methylboronic acid in the presence of a rhodium complex ([Cp*RhCl₂]₂) as the catalyst. beilstein-journals.orgnih.govbeilstein-journals.org This reaction, conducted over 10 hours, resulted in a 31% isolated yield of menadione. beilstein-journals.orgnih.govbeilstein-journals.org
Bismuth Catalyst Systems
Bismuth catalyst systems have been explored for the methylation and alkylation of quinone derivatives. beilstein-journals.orgnih.govbeilstein-journals.org Research conducted in 2019 by Yang and co-workers investigated a bismuth catalyst system for these reactions. beilstein-journals.orgnih.govbeilstein-journals.org Bismuth salts, such as bismuth triflate, are recognized for their efficiency as Lewis acids in various organic transformations due to their low toxicity and tolerance to water. nih.gov While specific details on the direct synthesis of this compound using bismuth catalysts are limited, their effectiveness in related reactions suggests potential applicability. beilstein-journals.orgnih.gov For instance, triphenylbismuth (B1683265) (TPB) has been used as a catalyst in the curing process of polymers. icm.edu.pl
Selenium Mesoporous Molecular Sieves as Catalysts
Mesoporous molecular sieves, such as MCM-41, are known for their high surface area and well-defined pore structures, making them suitable as catalyst supports. orientjchem.orgtandfonline.com Selenium-functionalized MCM-41 (SeMCM-41) has been evaluated for its catalytic activity. nih.govbeilstein-journals.org In one study, SeMCM-41 was used in the oxidation of 2-methylnaphthalene with hydrogen peroxide in acetic acid at 100°C. nih.govbeilstein-journals.org This approach achieved a 99% conversion rate and 68% selectivity for menadione. nih.govbeilstein-journals.org The proposed mechanism involves the formation of an active selenium peroxo species, and a key advantage of this catalyst is its easy separation from the reaction mixture by filtration. nih.govbeilstein-journals.org
Electrochemical Synthesis Methods
Electrochemical methods offer an alternative route for the synthesis of menadione. One such method involves the synthesis from 2-methyl-1,4-dihydroxynaphthalene. beilstein-journals.org The electrochemical reduction of menadione has been studied using techniques like cyclic voltammetry. researchgate.net These studies show that menadione undergoes a reversible, diffusion-controlled one-electron process in certain media, leading to the formation of a semiquinone anion radical. researchgate.net The electrochemical behavior can be influenced by the medium, with micellar media like sodium dodecyl sulfate (B86663) (SDS) affecting the reduction potential. researchgate.net
Green Chemistry Approaches (e.g., Supercritical Carbon Dioxide Media)
Green chemistry principles aim to develop environmentally friendly chemical processes. um.si The use of supercritical carbon dioxide (scCO₂) as a green solvent is one such approach. beilstein-journals.orgnih.govum.si The synthesis of menadione via the oxidation of 2-methylnaphthalene has been successfully carried out in scCO₂. beilstein-journals.orgnih.gov Using a gold-supported hypercrosslinked polystyrene catalyst (Au(5%)/HPS) at a CO₂ pressure of 150 bar, an 89% conversion and 99% selectivity for menadione were achieved. beilstein-journals.orgnih.gov This method highlights a more environmentally benign route for menadione production. nih.gov
Design and Synthesis of this compound Derivatives and Analogues for Mechanistic Studies
The synthesis of menadione derivatives and analogues is crucial for studying their mechanisms of action and structure-activity relationships. mdpi.commdpi.com Menadione's structure, particularly the α,β-unsaturated system of the naphthoquinone nucleus, allows for various structural modifications. nih.gov
One common strategy is the Michael-type addition of nucleophiles to the menadione core. researchgate.net For instance, menadione can react with thiols in the presence of a copper sulfate pentahydrate catalyst to produce thiol-functionalized analogues with yields ranging from 30-50%. beilstein-journals.orgnih.gov Similarly, bis-menadione derivatives have been synthesized through the Michael addition of dithiols to an excess of menadione, achieving yields of 65-84%. researchgate.net
For mechanistic studies, specifically designed analogues have been synthesized. For example, to investigate enzyme inhibition, a fluoro-analogue of a menadione derivative was created. sci-hub.se The synthesis involved introducing a fluorine atom, which converts the compound into a mechanism-based inhibitor. This was achieved through a multi-step process starting from a reduced and O-methylated menadiol (B113456). sci-hub.se
The synthesis of partially and fully saturated menaquinone analogues has also been undertaken to explore their properties. acs.org For example, a fully saturated analogue, MK-2(I,II-H₄), was synthesized by coupling menadione with an alkyl iodide using benzoyl peroxide as a radical initiator. acs.org These synthetic efforts provide a library of compounds that are essential for detailed mechanistic and biological investigations. ebi.ac.ukresearchgate.net
| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Yield | Purpose/Finding | Reference |
|---|---|---|---|---|---|
| Thiol-functionalized analogues | Michael-type addition | Thiols, Copper sulfate pentahydrate | 30-50% | Synthesis of functionalized menadione analogues. | beilstein-journals.orgnih.gov |
| Bis-menadione derivatives | Michael-type addition | Dithiols | 65-84% | Effective synthesis of symmetrical menadione-derived molecules. | researchgate.net |
| Fluoro-analogue | Multi-step synthesis from O-methylated menadiol | N-Bromosuccinimide, Silver fluoride, BuLi | Not specified | Designed as a mechanism-based enzyme inhibitor. | sci-hub.se |
| Saturated menaquinone analogue (MK-2(I,II-H₄)) | Radical alkylation | Alkyl iodide, Benzoyl peroxide | 17% | Synthesis of saturated analogues for property studies. | acs.org |
Functionalization via Thiol Addition Reactions
The addition of thiol-containing molecules to the menadione core is a significant method for creating new analogues, often mimicking the biological reactions menadione undergoes with cysteine residues in proteins. beilstein-journals.org This reaction is typically a Michael-type 1,4-addition, where the nucleophilic sulfur atom attacks the C3 position of the naphthoquinone ring. scispace.com
One established method involves reacting menadione with various thiols using copper sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst in ethanol (B145695) at room temperature. beilstein-journals.orgbeilstein-journals.org This approach has been used to synthesize menadione analogues functionalized with thioalcohols and thioethers, yielding products in the range of 30–50%. beilstein-journals.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the thiol on the electron-deficient quinone ring, leading to the formation of a thioether linkage at the 3-position. scispace.com
Another important application of this reaction is the synthesis of adducts with biologically relevant thiols, such as N-acetyl-L-cysteine. mdpi.com These reactions can be complex, but by carefully selecting solvents and reaction conditions, the desired adducts can often be isolated via precipitation, simplifying purification. mdpi.com For instance, reacting menadione with N-acetyl-L-cysteine in acetonitrile (B52724) can lead to the corresponding thioether derivative, although yields and reaction efficiency can vary. mdpi.com Similarly, mercaptoacetic and mercaptopropanoic acids have been used as nucleophiles in Michael-type additions to menadione. beilstein-journals.org
Table 1: Examples of Menadione Derivatives from Thiol Addition Reactions
| Reactant Thiol | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Various Thioalcohols/Thioethers | CuSO₄·5H₂O, Ethanol, RT, 24h | 3-Thioalkyl/Thioaryl-2-methyl-1,4-naphthoquinones | beilstein-journals.org, researchgate.net |
| N-Acetyl-L-cysteine | Acetonitrile, 50°C to reflux | 2-Methyl-3-(N-acetyl-L-cysteinyI)-1,4-naphthoquinone | mdpi.com |
| Mercaptoacetic Acid | Methanol | 2-((1,4-Dioxo-3-methyl-1,4-dihydronaphthalen-2-yl)thio)acetic acid | beilstein-journals.org |
| Glutathione (B108866) | (Enzymatic or non-enzymatic) | S-(2-Methyl-1,4-naphthoquinoyl-3)glutathione | scispace.com, pnas.org |
Bis-Menadione Derivative Synthesis via Michael-Type Addition
To create larger, symmetrical molecules for specialized research, bis-menadione derivatives can be synthesized. This is achieved through a Michael-type addition reaction using a dithiol as a linker between two menadione units. beilstein-journals.orgnih.gov
In a typical procedure, an excess of menadione is reacted with a dithiol in a solvent such as dichloromethane at room temperature. beilstein-journals.orgbeilstein-journals.org The reaction proceeds over several hours, linking the two menadione molecules at their C3 positions through the dithiol bridge. nih.gov This method has proven to be highly effective for synthesizing these symmetrical derivatives, with reported yields often ranging from 65% to 84%. beilstein-journals.orgnih.gov The resulting bis-menadione compounds are valuable for studies requiring specific spatial arrangements of the naphthoquinone moiety or for investigating multivalent interactions.
Table 2: Synthesis of Bis-Menadione Derivatives
| Dithiol Linker | Reaction Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Ethane-1,2-dithiol | Dichloromethane, RT, 5h | 2,2'-(Ethane-1,2-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |
| Propane-1,3-dithiol | Dichloromethane, RT, 5h | 2,2'-(Propane-1,3-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |
| Butane-1,4-dithiol | Dichloromethane, RT, 5h | 2,2'-(Butane-1,4-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |
Non-Cycling Analogues for Comparative Studies (e.g., 2,4-Dimethoxy-2-methylnaphthalene)
A key aspect of menadione's biological activity is its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.gov To distinguish the effects of redox cycling from other potential mechanisms, such as direct alkylation of nucleophiles, researchers utilize non-cycling analogues. capes.gov.br In these analogues, the carbonyl groups of the quinone are chemically modified to prevent the acceptance of electrons, thereby inhibiting the redox cycle. capes.gov.br
A prominent example is 2,4-dimethoxy-2-methylnaphthalene . This compound is synthesized from menadione in a two-step process. First, menadione is reduced to its hydroquinone form, 1,4-dihydroxy-2-methylnaphthalene. Subsequently, the hydroxyl groups are protected, typically through methylation, to yield the stable 1,4-dimethoxy-2-methylnaphthalene. capes.gov.br By comparing the biological effects of menadione with this non-cycling analogue, researchers can specifically investigate the cellular consequences of ROS production versus the direct electrophilic properties of the parent quinone. capes.gov.br
Table 3: Comparison of Menadione and its Non-Cycling Analogue
| Compound Name | Structure | Key Feature | Research Purpose | Reference |
|---|---|---|---|---|
| Menadione | 2-Methyl-1,4-naphthoquinone | Redox-cycling quinone | Induces ROS production and acts as an electrophile | nih.gov |
| 2,4-Dimethoxy-2-methylnaphthalene | 1,4-Dimethoxy-2-methylnaphthalene | Non-redox-cycling; hydroxyl groups are methylated | Acts as a control to study the effects of menadione independent of ROS generation | capes.gov.br |
Spectroscopic and Spectrophotometric Approaches
Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of this compound.
UV-Visible spectrophotometry is a straightforward and rapid method for the determination of menadione and its sodium bisulfite derivative. nih.gov Several methods have been developed based on color-forming reactions. nih.gov
One such method involves the reaction of menadione or its sodium bisulfite derivative with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide (B78521) medium. This reaction produces a blue-colored product with a maximum absorption at 625 nm. nih.gov The color is stable for over an hour, and the method follows Beer's law in the concentration range of 0.4-16 µg/ml. nih.gov The molar absorptivity for this method is 7.6 x 10³ l mol⁻¹ cm⁻¹. nih.gov
A second spectrophotometric method is based on the reaction with resorcinol (B1680541) in a concentrated sulfuric acid medium, which yields a red-colored product with a maximum absorption at 520 nm. nih.gov This colored species is stable for 3 hours, and Beer's law is obeyed in the range of 1-24 µg/ml. nih.gov The molar absorptivity is 4.5 x 10³ l mol⁻¹ cm⁻¹. nih.gov
Additionally, a chromatographic-UV spectrophotometric method has been established where menadione is eluted from a column and its UV absorbance is measured at approximately 334 nm. oup.com
Table 4: Spectrophotometric Methods for this compound Determination
| Reagent | λmax (nm) | Linear Range (µg/ml) | Molar Absorptivity (l mol⁻¹ cm⁻¹) | Source |
|---|---|---|---|---|
| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) | 625 | 0.4-16 | 7.6 x 10³ | nih.gov |
| Resorcinol | 520 | 1-24 | 4.5 x 10³ | nih.gov |
Fluorimetry and Photochemical Spectrofluorometry
Menadione and its derivatives, including menadione sodium bisulfite, are not naturally fluorescent substances. nih.govresearchgate.net Consequently, fluorimetric analysis requires a chemical modification or specific conditions to induce a fluorescent signal. nih.gov Various spectrofluorimetric methods have been developed that involve reacting menadione with different chemical reagents to create a fluorescent product. nih.gov
One advanced approach is photochemical spectrofluorometry (PF), often integrated with flow-injection (FI) analysis systems. researchgate.netdntb.gov.ua This technique utilizes an on-line photoreduction process to convert menadione into a fluorescent species. dntb.gov.ua For instance, a flow-injection method using on-line photo-reduction in a micellar medium has been developed for the determination of menadione. dntb.gov.ua Another FI-PF method was developed for determining menadione sodium bisulfite using acetone (B3395972) and sodium sulfite (B76179) as sensitizing reagents. researchgate.net It is also possible to generate a fluorescent signal from menadione sodium bisulfite in aqueous solutions by using phosphate (B84403) buffer solutions containing an optimal concentration of sodium dodecyl sulfate (SDS). researchgate.net While menadione itself is not naturally fluorescent, it can yield a fluorescent derivative in an aqueous medium when complexed with beta-cyclodextrin. researchgate.net
The photophysical properties of this compound and related compounds have been studied, revealing low quantum yields of fluorescence emission, which can be influenced by the molecular structure and environment. researchgate.net For example, the fluorescence quantum yield (Φf) for menadione sodium bisulfite (MSB) was measured to be approximately 10⁻⁴. researchgate.net
Table 1: Photophysical Properties of Menadione Derivatives in Aqueous Solution researchgate.net
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Quenching Rate with Co²⁺ (M⁻¹s⁻¹) |
|---|---|---|
| Menadione Sodium Bisulfite (MSB) | ~10⁻⁴ | 1.7 x 10⁹ |
| Menadione Nicotinamide (B372718) Bisulfite (MNB) | 0.0085 | 4.6 x 10¹⁰ |
| Menadione Dimethylpyrimidinol Bisulfite (MPB) | 0.053 | 1.5 x 10¹⁰ |
Chemiluminescence Methods
Chemiluminescence (CL) provides a highly sensitive analytical approach for the determination of this compound. nih.govresearchgate.net These methods are often based on the luminol (B1675438) reaction, where menadione acts as a catalyst or enhancer. dntb.gov.uanih.gov The principle behind the menadione-catalyzed luminol chemiluminescence assay involves the generation of extracellular active oxygen species, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This generation is driven by the activity of NAD(P)H:menadione oxidoreductase in viable cells, making the method applicable for detecting bacteria in food samples. nih.gov
Several chemiluminescence-based analytical methods have been reported for menadione sodium bisulfite in pharmaceutical preparations and biological fluids. dntb.gov.ualookchem.com One study detailed the second chemiluminescence emission of a luminol-periodate-menadione sodium bisulfite system and its analytical application. dntb.gov.ua Another reported a chemiluminescence sensor for menadione determination. dntb.gov.ua These techniques are valued for their simplicity, high sensitivity, and low cost. nih.gov The reaction typically involves an alkaline solution of luminol being oxidized, a process that menadione can catalyze, leading to the emission of light, which is quantitatively measured. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for membrane studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural and analytical research on biomolecules. researchgate.net In the context of menadione research, which often involves its interaction with biological membranes, ³¹P NMR spectroscopy is particularly valuable. researchgate.netresearchgate.net Biological membranes are primarily composed of phospholipids (B1166683), each containing a single phosphorus atom, making ³¹P NMR a selective tool for studying the lipid components of a membrane. researchgate.netnih.gov
³¹P NMR can provide detailed information on the composition of phospholipid mixtures, the phase state of the lipid system (e.g., lamellar, hexagonal), and the orientation of the lipid headgroup relative to the membrane bilayer. researchgate.netresearchgate.net The interaction of membrane-active compounds like menadione with the lipid bilayer can induce changes in lipid phase and create disturbances in the lamellar structure, which are detectable by ³¹P NMR. researchgate.net
The chemical shift of the ³¹P signal is sensitive to factors such as phospholipid composition, pH, and interactions with other molecules. researchgate.net Changes in the ³¹P NMR spectrum, such as alterations in the chemical shift anisotropy (CSA), can be interpreted in terms of changes in the order of the bilayer or the orientation of the phosphate group of the phospholipids. nih.gov Although direct in-vivo observation of membrane phospholipids is challenging due to the large CSA in rigid structures, studying the "NMR visible" water-soluble metabolites of these phospholipids can provide a reflection of the membrane's phospholipid profile. nih.gov Therefore, ³¹P NMR is an essential tool for investigating how this compound may perturb the structure and dynamics of cell membranes at a molecular level.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the definitive method for detecting and characterizing paramagnetic species, including free radicals. dergipark.org.trresearchgate.net This technique is crucial in menadione research because menadione's biological activity often involves redox cycling, which generates radical intermediates. researchgate.net EPR has been used to study semiquinone radical anions formed from menadione during processes like light-induced charge separation. dergipark.org.tr
In studies of radiation damage, EPR analysis of gamma-irradiated menadione single crystals at low temperatures revealed the formation of two distinct carbon-centered free radicals. dergipark.org.tr The analysis showed that the damage resulted from the breaking of a specific carbon-hydrogen bond, with the unpaired electron located on the carbon atom. dergipark.org.tr The hyperfine structure constants and spectroscopic splitting factors (g-values) of these radicals were calculated, showing anisotropic changes that depend on the crystal's orientation in the magnetic field. dergipark.org.tr
EPR is also employed with a technique called "spin trapping" to detect short-lived radicals. nih.gov A spin trap molecule reacts with the transient radical to form a more stable radical product (a spin adduct) that can be more easily detected and characterized by EPR. nih.gov For example, light exposure can stimulate menadione-dependent formation of a spin adduct with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), providing evidence of radical generation. nih.gov
Table 2: EPR Data for Radicals in Gamma-Irradiated Menadione Single Crystal dergipark.org.tr
| Parameter | Radical A | Radical B |
|---|---|---|
| Hyperfine Structure Constant (a) | 1.75 mT | 0.622 mT |
| Spectroscopic Splitting Factor (g) | Anisotropic | Anisotropic |
| Radical Type | Carbon-centered | Carbon-centered |
Electrochemical and Voltammetric Methods
Potentiometry
Potentiometry is an electrochemical method utilized for the analysis of menadione. nih.govresearchgate.net This technique involves measuring the potential of an electrochemical cell under negligible current flow. nih.gov For menadione determination, this is typically achieved using ion-selective electrodes (ISEs). researchgate.net
Research has focused on the development of specific potentiometric sensors for menadione. researchgate.net One such sensor uses a poly(vinyl) chloride (PVC) matrix membrane incorporating an ion-association complex of the menadione anion with a metal-ligand complex, such as bathophenanthroline (B157979) nickel(II) or iron(II), as the electroactive material. researchgate.net These sensors exhibit a linear response to menadione over a wide concentration range (10⁻¹ to 10⁻⁵ M) with near-Nernstian anionic slopes (51-58 mV per decade change in concentration). researchgate.net Key performance characteristics of these potentiometric sensors include fast response times (20–30 seconds), low detection limits (2 x 10⁻⁵ M), and good stability over several weeks. researchgate.net Potentiometric titration is another application, where the endpoint of a titration reaction involving menadiol sodium phosphate is determined by monitoring the potential. iarc.fr
Table 3: Performance of a Menadione-Selective Potentiometric Sensor researchgate.net
| Parameter | Value |
|---|---|
| Linear Range | 10⁻¹ – 10⁻⁵ M |
| Anionic Slope | 51.4 – 58.2 mV/decade |
| Limit of Detection | 2 x 10⁻⁵ M |
| Response Time | 20 – 30 s |
| Stability | 4 – 6 weeks |
Polarography
Polarography is a specific type of voltammetry that has been successfully applied to the determination of menadione sodium bisulfite in pharmaceutical preparations. oup.comoup.com The method is based on the electrochemical reduction of menadione at a dropping mercury electrode. oup.com The reduction of menadione sodium bisulfite is dependent on the pH of the solution, making it necessary to perform assays in pH-controlled solutions to ensure accurate and reproducible results, as many pharmaceutical formulations contain substances that can alter the pH. oup.com
In a typical polarographic method, menadione sodium bisulfite is reduced at a controlled pH (e.g., pH 4) and quantified based on its characteristic half-wave potential. oup.com This approach is highly specific because the analysis is performed in a well-controlled solvent system and quantitated at a potential characteristic of the analyte. oup.com The polarographic method is often advantageous as it can be rapid and simple, sometimes eliminating the need for extensive sample treatment and allowing for direct determination of the active ingredient. oup.com Studies have investigated the polarographic behavior of menadione in various media, including anhydrous N,N-dimethylformamide (DMF), to study processes like superoxide anion formation. researchgate.net
Voltammetric Techniques (e.g., Cyclic Voltammetry, Anodic Voltammetry)
Voltammetric methods are powerful electrochemical techniques for investigating and quantifying redox-active compounds like menadione. These methods rely on applying a potential to an electrode and measuring the resulting current, providing insights into the analyte's electrochemical behavior.
Cyclic Voltammetry (CV) has been extensively used to study menadione. In CV, the potential is scanned linearly in one direction and then reversed. libretexts.org For menadione, cyclic voltammograms typically show a pair of redox steps corresponding to its reduction and subsequent oxidation. researchgate.netresearchgate.net In an acidic medium, menadione undergoes a reversible two-electron transfer involving its quinone structure. nih.gov The characteristics of these steps, such as the peak potential separation, can indicate the reversibility of the electrochemical process. For instance, on a glassy carbon electrode in 0.1 M phosphoric acid, menadione exhibits a large potential separation, which can be significantly reduced in the presence of surfactants. researchgate.netresearchgate.net The technique is also used to monitor the in-vitro reaction between menadione and glutathione by observing the electrochemical signature of the resulting conjugate, thiodione. nih.gov
Anodic Stripping Voltammetry (ASV) , including its adsorptive variant, offers high sensitivity for trace determination of menadione. nih.govresearchgate.net This technique involves a preconcentration step where the analyte is accumulated onto the electrode surface, followed by a stripping step where the potential is scanned, and the analyte is electrochemically removed, generating a signal. libretexts.org For menadione, the reduced form is more strongly adsorbed than the oxidized form. nih.gov The determination can be performed by preconcentrating the reduced compound and then scanning the potential toward less negative values. nih.gov Square-wave adsorptive stripping voltammetry has proven particularly effective due to its high sensitivity and rapid scan rate, which minimizes the slow desorption of the analyte during the measurement. nih.gov This method allows for the investigation of menadione in a concentration range of 2 x 10⁻¹⁰ to 5 x 10⁻⁷ M, with a detection limit as low as 1.3 x 10⁻¹⁰ M. nih.gov
| Technique | Electrode | Medium/Conditions | Key Findings |
| Cyclic Voltammetry | Glassy Carbon Electrode (GCE) | 0.1 M H₃PO₄ | Shows a pair of redox steps with a potential separation of 343 mV. researchgate.netresearchgate.net |
| Cyclic Voltammetry | Pt electrode | PBS pH 7 | Used to monitor the export of menadione-glutathione conjugate from yeast cells. nih.gov |
| Square-Wave Adsorptive Stripping Voltammetry | Not specified | Acidic medium | Highly sensitive with a detection limit of 1.3 x 10⁻¹⁰ M. nih.gov |
Electrochemical Reduction in Micellar Media
The analysis of lipophilic compounds like menadione in aqueous systems can be significantly improved by using surfactant micellar media. Surfactants, at concentrations above their critical micelle concentration, form aggregates (micelles) that can solubilize non-polar analytes, altering their electrochemical behavior and enhancing analytical signals. researchgate.netcas.cz
The use of micellar media, such as those formed by sodium dodecyl sulfate (SDS), Triton X-100, and Brij® 35, has been shown to decrease the peak potential separation in cyclic voltammograms of menadione, indicating an improvement in the electrochemical kinetics. researchgate.netresearchgate.netoup.com A statistically significant increase in the menadione reduction current has been observed in both Triton X-100 (3-fold) and SDS (4.4-fold) micellar media. researchgate.netresearchgate.netcas.cz
In a 9 mM SDS micellar medium, the electrochemical reduction of menadione is a reversible, diffusion-controlled, one-electron process that leads to the formation of a relatively stable semiquinone anion radical. researchgate.netresearchgate.netcas.cz This enhanced stability and signal have been leveraged to develop voltammetric methods for menadione determination in pharmaceutical products. researchgate.netresearchgate.net The use of differential pulse voltammetry in various surfactant systems has been explored, with the lowest limit of detection found in SDS systems. oup.comdeepdyve.com
| Surfactant | Type | Effect on Menadione Voltammetry |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 4.4-fold increase in reduction current; Decreased peak potential separation. researchgate.netresearchgate.net |
| Triton X-100 | Non-ionic | 3-fold increase in reduction current; Decreased peak potential separation. researchgate.netresearchgate.net |
| Brij® 35 | Non-ionic | Decreased peak potential separation. researchgate.net |
| Cetyltrimethylammonium bromide (CTAB) | Cationic | Decreased peak potential separation. researchgate.net |
Advanced Sensing and Detection Technologies
Calixarene (B151959) Capped ZnS Quantum Dots as Optical Nanoprobes
Advanced optical sensing technologies have been developed for the highly sensitive and selective detection of menadione. One such technology utilizes p-sulfonatocalix researchgate.netarene-coated Zinc Sulfide (ZnS) quantum dots (QDs) as a "cup-type" optical nanoprobe. science.govnih.gov This method is based on the principles of supramolecular host-guest chemistry, where the calixarene molecule acts as a host for the menadione (guest) molecule. researchgate.netnih.gov
The ZnS quantum dots, synthesized via a soft chemical method using polyvinylpyrrolidone (B124986) (PVP) as a capping agent, provide a stable fluorescent signal. rsc.org This fluorescence is quenched upon the inclusion of menadione into the cavity of the p-sulfonatocalix researchgate.netarene capping agent. The degree of fluorescence quenching is directly proportional to the concentration of menadione, allowing for its quantification. researchgate.netscience.gov This nanoprobe demonstrates high sensitivity and selectivity for menadione (Vitamin K₃). nih.govdntb.gov.ua The interaction is verified through various spectroscopic techniques, including fluorescence spectrometry and ¹H NMR. researchgate.net
Double-Strand DNA-Based Electrodes for Menadione Determination
Electrochemical biosensors based on double-strand DNA (ds-DNA) represent a novel approach for menadione determination. nih.govresearchgate.net These label-free biosensors are constructed by modifying a carbon paste electrode (CPE) with a nanocomposite, such as Fe₃O₄ nanoparticles decorated on reduced graphene oxide (Gr), and then immobilizing ds-DNA onto this modified surface. nih.govresearchgate.net
The Gr-Fe₃O₄ nanocomposite creates a sensitive layer with a large surface area, enhancing the electrochemical response. nih.gov The detection mechanism relies on the interaction between menadione and the ds-DNA on the electrode surface. This interaction leads to a significant increase in the oxidation peak currents and a reduction in the peak potentials of menadione. nih.govresearchgate.net Under optimized conditions, these biosensors exhibit excellent performance, with a linear calibration range from 0.3 to 100.0 nM and a very low detection limit of 0.13 nM. nih.govresearchgate.net The relative standard deviation for measurements of 50.0 nM menadione was found to be 3.90% (n=5), indicating good reproducibility. nih.gov
Method Validation Parameters and Research Quality Control
To ensure the reliability and applicability of analytical methods for this compound, rigorous validation is essential. This process assesses various performance parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). walshmedicalmedia.com
Precision, Accuracy, Recovery Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD %). For menadione analysis using methods like HPLC-DAD, intra-day RSDs have been reported to be below 5.9% and inter-day RSDs below 7.8%. brieflands.comnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. eurofins.comnih.gov
Recovery is a measure of the accuracy of a method, representing the percentage of the true concentration of a substance recovered during the analytical procedure. For menadione sodium bisulfite, recovery values are typically expected to be within 98.0% to 102.0%. nih.gov Studies have reported average recovery data between 98.3% and 100.5% with RSDs less than 2%, demonstrating high accuracy. nih.govnih.gov
The table below summarizes validation parameters from various studies on menadione analysis.
| Method | Analyte | Parameter | Result | Source |
| HPLC-DAD | Menadione Sodium Bisulphite (MSB) | Intra-day Precision (RSD%) | < 2.4% | nih.gov |
| Inter-day Precision (RSD%) | < 4.4% | nih.gov | ||
| Recovery | 94.8% - 98.2% | nih.gov | ||
| HPLC-DAD | Menadione (MN) | Intra-day Precision (RSD%) | < 4.6% | nih.gov |
| Inter-day Precision (RSD%) | < 7.8% | nih.gov | ||
| Recovery | 98.5% - 100.5% | nih.gov | ||
| GC-FID | Menadione Sodium Bisulphite (MSB) | Intra-day Precision (RSD%) | < 4.9% | brieflands.com |
| Inter-day Precision (RSD%) | < 7.5% | brieflands.com | ||
| Recovery | 94.1% - 97.9% | brieflands.com | ||
| HILIC | Menadione Sodium Bisulphite (MSB) | Accuracy (as Recovery) | 98.3% - 99.8% | nih.gov |
| Precision (RSD%) | < 1.2% | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of this compound (menadione sodium bisulfite, MSB) research, establishing these limits is essential for ensuring the accuracy of measurements in various matrices, including animal feed, pharmaceutical preparations, and biological fluids. Research has employed a range of advanced analytical techniques to determine these thresholds, each with varying levels of sensitivity.
Detailed research findings have established the LOD and LOQ for this compound across several analytical platforms. For instance, a ring-trial validated method based on Normal Phase High-Performance Liquid Chromatography (NP-HPLC) with an ultraviolet (UV) detector is recommended for official control in premixtures and feedingstuffs. europa.eueuropa.eu This method demonstrated a limit of detection (LOD) of 1.2 mg/kg and a limit of quantification (LOQ) of 3.8 mg/kg. europa.eueuropa.eu
In pharmaceutical analysis, comparative studies of Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) have been conducted. nih.govresearchgate.net The HPLC-DAD method exhibited a lower LOD for MSB at 0.005 µg/mL, while the GC-FID method had a higher LOD of 0.06 µg/mL. nih.govresearchgate.net The corresponding LOQ values were 0.015 µg/mL for the HPLC-DAD method and 0.08 µg/mL for the GC-FID method. nih.gov
Spectrophotometric and fluorometric methods also present viable options for MSB analysis. A spectrophotometric method used for analyzing MSB in solid lipid nanoparticle formulations reported an LOD of 0.343 µg/mL and an LOQ of 1.041 µg/mL. nih.gov Derivative spectrophotometry has also been applied, with a first-derivative method achieving an LOD of 0.1 µg/mL and an LOQ of 0.2 µg/mL. eijst.org.uk Highly sensitive fluorescence-based techniques have been developed, such as an HPLC method with post-column zinc reduction, which achieved a lower limit of detection of 20 µg/kg in synthetic animal feed. nih.gov Another sensitive HPLC method with fluorometric detection reported a detection limit of 2 ng/g for MSB in animal diets and premixes. jst.go.jp Furthermore, a flow-injection on-line photochemical spectrofluorometry method for MSB in injections achieved a detection limit of 0.38 µg/L. nih.gov
Other advanced methods include chemiluminescence, which can detect MSB down to 2 x 10⁻³ µg/mL, and high-performance capillary electrophoresis, with a reported LOD of 0.76 ng/mL. tandfonline.comresearchgate.net
The following table summarizes the limits of detection and quantification for this compound achieved by various analytical methodologies as reported in scientific literature.
Interactive Data Table: LOD & LOQ for this compound (MSB)
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Normal Phase HPLC with UV Detection (NP-HPLC-UV) | Premixtures, Feedingstuffs | 1.2 mg/kg europa.eueuropa.eu | 3.8 mg/kg europa.eueuropa.eu |
| HPLC with Diode-Array Detection (HPLC-DAD) | Pharmaceutical Preparation | 0.005 µg/mL nih.govresearchgate.netbrieflands.com | 0.015 µg/mL nih.govbrieflands.com |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Pharmaceutical Preparation | 0.06 µg/mL nih.govresearchgate.net | 0.08 µg/mL nih.gov |
| HPLC with Fluorescence Detection (Post-Column Zinc Reduction) | Synthetic Animal Feed | 20 µg/kg nih.gov | Not Reported |
| HPLC with Fluorometric Detection | Animal Diet, Premixes | 2 ng/g jst.go.jp | Not Reported |
| Spectrophotometry | Solid Lipid Nanoparticles | 0.343 µg/mL nih.gov | 1.041 µg/mL nih.gov |
| First-Derivative Spectrophotometry | Pharmaceutical Preparation | 0.1 µg/mL eijst.org.uk | 0.2 µg/mL eijst.org.uk |
| Second-Derivative Spectrophotometry | Pharmaceutical Preparation | 0.2 µg/mL eijst.org.uk | 0.3 µg/mL eijst.org.uk |
| Flow-Injection Photochemical Spectrofluorometry | Injection Solution | 0.38 µg/L nih.gov | Not Reported |
| Chemiluminescence | Injection Solution | 0.002 µg/mL tandfonline.com | Not Reported |
| High-Performance Capillary Electrophoresis | Injection Solution, Urine | 0.76 ng/mL researchgate.net | Not Reported |
Molecular and Biochemical Mechanisms of Action
Redox Cycling Dynamics and Reactive Oxygen Species Generation
The core of menadione (B1676200) sulfonate's mechanism of action lies in its capacity for redox cycling, a process wherein the molecule repeatedly undergoes reduction and oxidation. This cycling generates a cascade of reactive oxygen species, which are key mediators of its biological effects.
Menadione sulfonate can undergo a one-electron reduction to form a semiquinone radical. This reaction is often catalyzed by various flavoenzymes, such as cytochrome P450 reductase and NADH-cytochrome b5 oxidoreductase. The resulting semiquinone radical is an unstable and highly reactive intermediate. In the presence of molecular oxygen, this radical can readily donate its extra electron to oxygen, regenerating the parent this compound molecule and forming a superoxide (B77818) anion. This process initiates the cycle of ROS production.
Alternatively, this compound can be reduced by a two-electron transfer process, directly forming a hydroquinone (B1673460). This reaction is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This pathway is generally considered a detoxification route because it bypasses the formation of the highly reactive semiquinone radical. However, the resulting hydroquinone can still participate in redox cycling through auto-oxidation, especially in the extracellular environment, which can lead to the production of hydrogen peroxide.
The redox cycling of this compound is intrinsically linked to the cellular pool of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). Enzymes such as NAD(P)H:quinone oxidoreductase utilize NADH and NADPH as electron donors for the reduction of this compound nih.govresearchgate.net. The rate of this reduction and subsequent ROS generation is therefore dependent on the activity of these enzymes and the intracellular availability of NAD(P)H researchgate.net. Studies comparing menadione with menadione sodium bisulfite (MSB), a salt of this compound, have shown that menadione promotes a much faster oxidation of NAD(P)H in permeabilized yeast cells than MSB, suggesting a less pronounced impact of MSB on the intracellular NAD(P)H pool in intact systems due to its lower membrane permeability nih.govresearchgate.net.
The redox cycling of this compound is a significant source of various reactive oxygen species. The initial one-electron reduction and subsequent reaction with molecular oxygen generate the superoxide anion (O₂⁻). Superoxide dismutase (SOD) can then convert the superoxide anion into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can be further reduced to the highly reactive hydroxyl radical (•OH). While menadione is a potent inducer of ROS in intact cells, menadione sodium bisulfite has been shown to have little effect on the production of active oxygen species in yeast cell suspensions, indicating its lower capacity to generate ROS in living cells, likely due to its hydrophilic nature and inability to readily cross cell membranes nih.govresearchgate.net. However, in cell-free systems with crude enzyme preparations, both menadione and menadione sodium bisulfite can generate superoxide anions researchgate.net.
The hydrogen peroxide generated during the redox cycling of this compound can participate in the Fenton reaction. This reaction involves the interaction of hydrogen peroxide with ferrous (Fe²⁺) ions to produce hydroxyl radicals, which are among the most reactive and damaging ROS. The menadione semiquinone radical itself can also participate in redox reactions that contribute to the production of hydroxyl and hydroperoxyl radicals nih.gov. While the direct involvement of the Fenton reaction in this compound-mediated processes is extrapolated from studies on menadione, the generation of H₂O₂ by this compound in enzymatic systems suggests the potential for this downstream reaction to occur.
The generation of ROS by this compound can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This disrupts the delicate balance of the intracellular redox environment, known as redox homeostasis. Oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. In experimental models, menadione sodium bisulfite has been used to induce oxidative stress, leading to an upregulation of antioxidant defense genes like catalase, glutathione (B108866) peroxidase, and superoxide dismutase. Furthermore, it has been observed to increase the intracellular levels of glutathione, a key cellular antioxidant, as a response to the oxidative challenge.
Data Tables
Table 1: Comparative Effects of Menadione and Menadione Sodium Bisulfite (MSB) on Reactive Oxygen Species (ROS) Generation and NAD(P)H Oxidation
| Feature | Menadione | Menadione Sodium Bisulfite (MSB) | Reference |
| ROS Production in Intact Yeast Cells | High | Little to no effect | researchgate.net |
| ROS Production with Crude Enzymes | Generates superoxide anion | Generates superoxide anion | researchgate.net |
| Rate of NAD(P)H Oxidation | Rapid | Significantly slower than menadione | nih.gov |
| Effect on Yeast Cell Proliferation | Inhibitory under aerobic conditions | Much smaller inhibitory effect | nih.govresearchgate.net |
Enzyme Modulation and Metabolic Pathway Interactions
This compound, through its active menadione moiety, significantly influences cellular metabolic processes by interacting with key enzyme systems. These interactions can lead to either the detoxification or bioactivation of the compound, and modulate the metabolism of other substances. The primary enzyme systems affected are the Cytochrome P450 (CYP) system and NAD(P)H:Quinone Oxidoreductases (NQO1/NQO2).
Cytochrome P450 (CYP) System Modulation
The Cytochrome P450 system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics and endogenous compounds mdpi.com. Menadione exhibits a complex, dualistic interaction with this system, capable of both inhibiting its activity and inducing the expression of specific CYP isozymes.
Menadione has been identified as a potent inhibitor of CYP-mediated metabolism nih.govresearchgate.net. Its inhibitory action extends across multiple P450 isoforms, with a particular impact on CYP1A1 and CYP1A2 researchgate.netresearchgate.net. In vitro studies have demonstrated that menadione inhibits CYP1A1 activity through a noncompetitive mechanism researchgate.net.
Research using human recombinant enzymes and liver microsomes has shown that menadione can inhibit the metabolic activities of a wide range of human P450 isoforms, including CYP1A1 and CYP1A2 researchgate.net. For instance, menadione was found to inhibit the CYP-mediated conversion of parathion to its toxic metabolite, paraoxon, a reaction involving CYP1A2, CYP2B6, and CYP3A4 nih.govnih.gov. Furthermore, when co-administered with inducers like benzo(α)pyrene, menadione can suppress the induced activity of both CYP1A1 and CYP1A2 researchgate.net. The inhibitory effect of menadione on CYP-dependent mixed-function oxidase activity has been noted to be more potent than that of other quinone drugs like mitozantrone nih.gov.
Paradoxically, while inhibiting their catalytic activity, menadione can also act as an inducer of CYP1A1 and CYP1A2 expression. Studies in rats have shown that oral administration of menadione leads to a significant increase in the hepatic activities of both enzymes nih.gov.
This induction is correlated with a substantial elevation in the messenger RNA (mRNA) levels for these enzymes. Specifically, treatment with menadione resulted in an approximate 11.8-fold increase in CYP1A1 mRNA and a 1.8-fold increase in CYP1A2 mRNA in rat liver nih.gov. The underlying mechanism for this induction appears to involve either transcriptional activation or mRNA stabilization, as it occurs without altering the mRNA levels of the key regulatory proteins, the aryl hydrocarbon-receptor (AhR) and AhR nuclear translocator (Arnt) nih.gov.
Table 1: Effect of Menadione Treatment on Rat Hepatic CYP1A1 and CYP1A2
| Parameter | CYP1A1 | CYP1A2 |
|---|---|---|
| Specific Activity Increase | ~5.4-fold | ~2.5-fold |
| mRNA Level Increase | ~11.8-fold | ~1.8-fold |
Data derived from studies on rats treated orally with menadione for 4 days. nih.gov
A primary mechanism behind menadione's inhibition of CYP activity is its ability to divert electrons from the P450 catalytic cycle. In the microsomal P450 system, the enzyme NADPH-cytochrome P450 reductase (CPR) is responsible for transferring electrons from NADPH to CYPs, a critical step for their monooxygenase activity nih.govmdpi.com.
Menadione is an avid participant in redox cycling, a process that can be mediated by CPR nih.govnih.gov. CPR can catalyze the one-electron reduction of menadione to a semiquinone radical nih.gov. This reaction preferentially shunts electrons from NADPH to menadione, effectively starving the P450 enzymes of the reducing equivalents they require for their function researchgate.netnih.gov. This preferential supply of electrons to menadione over CYPs results in a broad inhibition of CYP-mediated metabolic activities nih.gov.
NAD(P)H:Quinone Oxidoreductase (NQO1/NQO2) Interactions
The NAD(P)H:quinone oxidoreductases, NQO1 (also known as DT-diaphorase) and NQO2, are cytosolic flavoenzymes that play a crucial role in the detoxification of quinones acs.orgepa.gov. They offer a protective pathway against the potential toxicity of compounds like menadione.
The cytotoxicity of many quinones is often linked to their one-electron reduction, which produces unstable semiquinone radicals. These radicals can enter a futile redox cycle with molecular oxygen, generating reactive oxygen species (ROS) and leading to oxidative stress nih.govnih.gov.
NQO1 provides a critical detoxification pathway by bypassing this dangerous one-electron reduction mdpi.com. It catalyzes a two-electron reduction of the quinone directly to a stable hydroquinone (in the case of menadione, menadiol) nih.govnih.gov. This reaction is considered a protective mechanism as it prevents the formation of the reactive semiquinone intermediate mdpi.com. The resulting menadiol (B113456) is less reactive and can be rapidly conjugated by Phase II enzymes (such as UDP-glucuronosyltransferases), facilitating its excretion from the cell nih.govnih.gov. Thus, NQO1 has been conclusively shown to be protective against menadione-induced toxicity nih.gov. While NQO1 is central to this detoxification, the subsequent conjugation of the menadiol product is considered a vital step in completing the detoxification process nih.gov.
Table 2: Comparison of Menadione Reduction Pathways
| Feature | One-Electron Reduction (e.g., by CPR) | Two-Electron Reduction (by NQO1) |
|---|---|---|
| Catalyzing Enzyme | NADPH-cytochrome P450 reductase (CPR) | NAD(P)H:quinone oxidoreductase 1 (NQO1) |
| Product | Semiquinone Radical | Hydroquinone (Menadiol) |
| Cellular Consequence | Redox cycling, ROS production, Oxidative Stress | Detoxification, preparation for Phase II conjugation |
| Electron Source | NADPH | NAD(P)H |
Inhibition by Analogues
Glutathione S-Transferase (GST) Activity Modulation
Menadione has been shown to significantly modulate the activity of Glutathione S-Transferases (GSTs), a family of enzymes crucial for detoxification. Research has demonstrated that menadione can cause the dissociation of the GSTA1-c-Jun N-terminal kinase (JNK) complex. This dissociation is a critical event in the activation of the JNK signaling pathway, which is involved in cellular stress responses. The mechanism underlying this dissociation is linked to the generation of reactive oxygen species (ROS), likely the superoxide anion, and the depletion of intracellular glutathione (GSH). The integrity of the GSTA1-JNK complex appears to be dependent on cellular GSH levels, as preventing GSH depletion blocks the menadione-induced dissociation and subsequent JNK activation.
Interestingly, while menadione initially causes a decrease in GSH levels, it can also lead to a subsequent 1.5- to 2-fold increase in GSH levels during post-treatment incubation. This is accompanied by an increase in the activity of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. This suggests a complex cellular response to menadione-induced oxidative stress, where an initial depletion of GSH triggers a compensatory increase in its synthesis.
| Experimental Model | Menadione Effect | Associated Mechanism |
| Preconfluent Caco-2 cells | Dissociation of GSTA1-JNK complex, JNK activation | Production of reactive oxygen species (superoxide anion), depletion of intracellular GSH |
| Cultured Chinese hamster V79 cells | Initial decrease in GSH, followed by a 1.5- to 2-fold increase | Increased activity of gamma-glutamylcysteine synthetase (γ-GCS) |
UDP-Glucuronosyltransferase (UGT) Conjugation Pathways
The detoxification of menadione involves its metabolic conversion, including conjugation reactions. After a two-electron reduction of menadione to its hydroquinone form, menadiol (2-methyl-1,4-naphthalenediol), it undergoes glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific isoforms of the UGT enzyme family have been identified as key players in this pathway. Research has shown that out of 16 human recombinant UGT isoforms, UGT1A6 and UGT1A10 are the primary catalysts for menadiol glucuronidation, exhibiting significantly higher rates than other isoforms. This conjugation step is crucial for increasing the water solubility of the compound, thereby facilitating its excretion from the body.
The regioselectivity of glucuronidation varies among the UGT isoforms. UGTs 1A7, 1A8, 1A9, and 1A10 preferentially glucuronidate menadiol at the 4-position over the 1-position. In contrast, UGT1A6 shows a preference for the 1-position. This highlights the specific roles of different UGT isoforms in the detoxification pathway of menadione.
| UGT Isoform | Catalytic Activity on Menadiol | Regioselectivity |
| UGT1A6 | High | 1-position preferential |
| UGT1A10 | High | 4-position > 1-position |
| UGT1A7 | Moderate | 4-position > 1-position |
| UGT1A8 | Moderate | 4-position > 1-position |
| UGT1A9 | Moderate | 4-position > 1-position |
Impact on Key Enzymes in Central Metabolic Pathways
Menadione exerts a significant impact on key enzymes within central metabolic pathways, particularly those located in the mitochondria. It is known to interfere with the mitochondrial electron transport chain (ETC). Specifically, menadione can act as an electron carrier and has been shown to bypass deficiencies in Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain. This can restore electron flow and ATP production in cells with defective Complex I. This effect is dependent on DT-diaphorase, as its inhibition abolishes the protective effects of menadione.
Furthermore, menadione is an inhibitor of mitochondrial DNA polymerase γ (pol γ), a crucial enzyme for the replication and repair of mitochondrial DNA. This inhibition can lead to mitochondrial dysfunction and the generation of reactive oxygen species.
While the effects of menadione on the mitochondrial respiratory chain and DNA polymerase are documented, specific research detailing the direct impact of this compound on Malate:Quinol Oxidoreductase and Dihydroorotate Dehydrogenase is limited in the currently available literature.
Acetyl-CoA Carboxylase (ACC) Activation
The direct activation of Acetyl-CoA Carboxylase (ACC) by this compound is not well-documented in existing scientific literature. ACC is a key regulatory enzyme in fatty acid synthesis, and its activity is controlled by various factors, including allosteric modulators and covalent modification. While menadione is known to influence cellular redox status and interact with various metabolic pathways, a specific mechanism for the direct activation of ACC has not been elucidated. Further research is required to determine if any interaction exists between this compound and the regulation of ACC activity.
Interactions with Intracellular Signaling Cascades
Menadione has been found to interact with and inhibit intracellular signaling cascades mediated by Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. In human epithelial ovarian carcinoma cell lines, menadione has been shown to inhibit fetal-bovine-serum-induced cell adhesion and migration. This inhibitory effect is believed to occur through the suppression of the FAK-dependent activation of cytoskeletal-associated components. By interfering with FAK-mediated pathways, menadione can disrupt the processes that are essential for cancer cell invasion and metastasis.
| Cell Line | Treatment | Effect on FAK Pathway |
| OVCAR-3 | Menadione | Inhibition of fetal-bovine-serum-induced cell adhesion and migration |
| SK-OV-3 | Menadione | Inhibition of fetal-bovine-serum-induced cell adhesion and migration |
PI3K/Akt Signaling Inhibition
The impact of menadione on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is complex and appears to be context-dependent. While some research indicates that menadione can lead to the activation of Akt, other findings suggest an inhibitory role on key cellular signaling cascades. One study demonstrated that menadione activates Akt by inhibiting the lipid phosphatase activity of PTEN, a negative regulator of the PI3K/Akt pathway nih.gov. In this system, menadione also slowed the dephosphorylation of Akt, contributing to its sustained activation nih.gov.
Table 1: Reported Effects of Menadione on PI3K/Akt and Related Signaling Pathways
| Cell Type/System | Menadione Effect | Associated Mechanism | Source(s) |
| Chinese hamster ovary cells | Activation of Akt | Inhibition of PTEN phosphatase activity | nih.gov |
| Dystrophin-deficient myotubes | Implied suppression of Akt pathway | Menadione-induced oxidative stress context | nih.gov |
| T-lymphocytes | Inhibition of ERK and JNK activation | Concanavalin A-mediated activation suppressed | researchgate.net |
Aryl Hydrocarbon Receptor (AhR)-Dependent Signaling Pathway Modulation
Menadione modulates the Aryl Hydrocarbon Receptor (AhR) signaling pathway, primarily by interfering with its activation by classic agonists. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 1A (CYP1A) family nih.gov.
Research in rats treated with the potent AhR agonist benzo(α)pyrene (BP) showed that co-administration of menadione suppressed the BP-induced activation of CYP1A at the transcriptional level nih.govresearchgate.net. This modulation occurs without altering the mRNA expression levels of AhR itself or its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) nih.govresearchgate.net. Instead, menadione appears to exert its effect through several mechanisms:
Reduced AhR-ARNT DNA Binding : Menadione treatment was found to decrease the binding of the activated AhR-ARNT complex to its specific DNA recognition site, the xenobiotic responsive element (XRE) nih.gov.
Modulation of AhR Repressor (AhRR) : Menadione was observed to reduce the benzo(α)pyrene-induced expression of AhRR, a protein that functions in a negative feedback loop to inhibit AhR signaling nih.govresearchgate.net.
While menadione can suppress agonist-induced AhR activity, it is also important to note that the reactive oxygen species (ROS) generated by menadione's redox cycling can trigger the nuclear accumulation and activation of AhR, suggesting a potential for indirect activation nih.gov. This dual capability highlights menadione's role as a modulator, rather than a simple agonist or antagonist, of the AhR pathway.
Regulation of Nrf2-Dependent Gene Expression
Menadione's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is multifaceted. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes nih.govnih.gov. As a potent generator of oxidative stress, menadione is expected to be an activator of this protective pathway.
However, studies have revealed that menadione can also lead to the deregulation and suppression of Nrf2 signaling in specific contexts. In a study using dystrophin-deficient myotubes, which are highly susceptible to oxidative stress, menadione treatment significantly decreased the translocation of Nrf2 into the nucleus nih.gov. This impairment of Nrf2 activation resulted in reduced expression of its downstream target genes, such as the anti-apoptotic protein Bcl-2 nih.gov. This finding suggests that while acute exposure to menadione can induce a protective Nrf2 response, prolonged or overwhelming oxidative stress caused by menadione in vulnerable cells can lead to the failure of this key defense pathway nih.gov. The regulation of Nrf2 is complex, involving multiple mechanisms including transcriptional control, protein stability, and post-translational modifications, all of which can be influenced by cellular redox status mdpi.commdpi.com.
Effects on DNA and Protein Integrity
Menadione's redox cycling is a significant source of reactive oxygen species, which directly and indirectly inflict damage upon vital cellular macromolecules, including DNA and proteins.
Induction of DNA Strand Breaks
Exposure to menadione leads to significant damage to cellular DNA. Studies have consistently shown that menadione induces both single-strand and double-strand DNA breaks in a concentration-dependent manner tmu.edu.twresearchgate.net. This genotoxic effect is a direct consequence of the oxidative stress generated during the redox cycling of the menadione quinone structure nih.govresearchgate.net. The resulting superoxide radicals and other ROS can attack the deoxyribose-phosphate backbone of DNA, leading to strand scission researchgate.net.
In human breast cancer cells (MCF-7), the repair of these DNA breaks was observed to be extensive but incomplete after a six-hour recovery period, indicating the potential for persistent genetic lesions tmu.edu.tw. Interestingly, one study in isolated rat hepatocytes found that menadione caused internucleosomal DNA fragmentation without a corresponding increase in the formation of 8-oxo-2'-deoxyguanosine, a common marker of oxidative DNA base damage nih.gov. This suggests that the mechanism of menadione-induced DNA strand breaks may be distinct from direct oxidative damage to DNA bases and could involve other cellular processes triggered by the intense oxidative stress nih.gov. The damage to DNA can activate downstream signaling pathways, such as those involving PARP-1, which can contribute to cell death pathways nih.govresearchgate.net.
Covalent Modification of Target Proteins (e.g., Cysteine Thiolates)
A primary mechanism of menadione's biochemical action is its ability to covalently modify proteins through arylation, particularly at the nucleophilic thiol groups of cysteine residues frontierspartnerships.org. The cytotoxicity of menadione is closely associated with the oxidation and depletion of protein thiols frontierspartnerships.orgnih.gov. This modification can occur through the direct reaction of menadione with sulfhydryl groups, forming a glutathionyl-menadione conjugate, for example, which depletes the cell's primary non-protein antioxidant, glutathione frontierspartnerships.org.
This covalent modification can profoundly alter protein function by inactivating enzymes. For example, menadione exposure leads to a loss of activity in the sulfurtransferase enzymes rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST) frontierspartnerships.orgnih.gov. This inhibition is attributed to the oxidation of critical sulfhydryl groups within the active sites of these enzymes frontierspartnerships.orgnih.gov. Such covalent modifications are a key mechanism by which menadione disrupts cellular metabolism and function.
Table 2: Effect of Menadione on Thiol-Dependent Enzymes in U373 Cells
| Enzyme | Concentration of Menadione | Incubation Time | Resulting Inhibition of Activity | Source(s) |
| Rhodanese | 20 µM | 1 hour | 33% | frontierspartnerships.orgnih.gov |
| 3-mercaptopyruvate sulfurtransferase | 20 µM | 1 hour | 20% | frontierspartnerships.orgnih.gov |
Oxidation of Cellular Proteins
The generation of high levels of ROS by menadione leads to widespread oxidation of cellular proteins nih.gov. This oxidative damage is a key contributor to its cytotoxic effects. The oxidation of protein thiol groups is a particularly significant consequence nih.gov. Studies in cardiomyocytes using the redox-sensitive sensor RoGFP demonstrated that menadione elicits rapid and progressive protein oxidation in both the cytosol and the mitochondrial matrix nih.gov.
This oxidative modification can disrupt cellular processes and structures. For instance, menadione-induced oxidative stress causes a rapid down-modulation of transferrin receptor recycling nih.gov. This effect is believed to be related to the oxidation of thiol groups on cytoskeletal proteins, which are essential for receptor trafficking nih.gov. The extensive oxidation of proteins, coupled with the depletion of cellular thiols like glutathione, overwhelms the cell's antioxidant capacity, leading to functional damage and contributing to cell death nih.govnih.gov.
Biosynthetic Precursor Roles (in model systems)
This compound, a synthetic and water-soluble derivative of menadione (Vitamin K3), functions as a precursor to the biologically active vitamin K2 isoform, menaquinone-4 (MK-4). This conversion is a critical aspect of its biological activity in various model organisms. The metabolic pathway involves the initial conversion of this compound to menadione, which then serves as the substrate for a key enzymatic reaction that synthesizes MK-4.
Conversion to Menaquinone-4 (MK-4) in select organisms/models
The transformation of this compound into menaquinone-4 (MK-4) is a two-step process that has been observed in various animal models. The initial step involves the cleavage of the sulfonate group from the menadione molecule. While the precise mechanism of this initial conversion in vivo is not fully elucidated, it is understood that menadione sodium bisulfite can be converted to menadione within the body researchgate.net. This conversion may occur spontaneously under physiological pH conditions.
Following its formation, menadione acts as an intermediate in the synthesis of MK-4 semanticscholar.orgnih.gov. This subsequent and pivotal step is an enzymatic reaction catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) semanticscholar.orgnih.gov. UBIAD1 facilitates the prenylation of menadione, a process that involves the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate to the menadione molecule, resulting in the formation of MK-4 nih.gov.
This conversion pathway is not exclusive to menadione derived from synthetic precursors like this compound. Dietary forms of vitamin K, such as phylloquinone (vitamin K1), are also known to be converted to MK-4 in tissues via menadione as an intermediate nih.gov.
The synthesis of MK-4 from menadione has been demonstrated to occur in a variety of tissues across different animal models, indicating a widespread capability for this biosynthetic process. Studies in rodents have shown that the conversion of vitamin K precursors to MK-4 is tissue-specific nih.gov. Tissues such as the brain, pancreas, kidney, adipose tissue, and reproductive organs are significant sites of MK-4 accumulation following the administration of menadione precursors semanticscholar.orgnih.gov.
The data presented in the following table summarizes the observed tissue distribution of MK-4 synthesis from vitamin K precursors in rodent models, highlighting the key tissues involved in this metabolic conversion.
| Tissue | Organism/Model | Key Findings | References |
| Brain | Rat, Mouse | MK-4 is the predominant form of vitamin K in the brain. The conversion from precursors occurs locally within brain tissue. | semanticscholar.orgnih.gov |
| Pancreas | Mouse | Significant site of MK-4 accumulation from dietary vitamin K precursors. | semanticscholar.org |
| Kidney | Mouse | Demonstrates the ability to synthesize MK-4 from circulating menadione. | semanticscholar.org |
| Adipose Tissue | Mouse | Accumulates MK-4 synthesized from various vitamin K forms. | semanticscholar.org |
| Reproductive Organs | Mouse | Tissues such as testes and ovaries show significant levels of MK-4. | semanticscholar.orgnih.gov |
| Liver | Rat, Mouse | While the liver is central to vitamin K metabolism, extrahepatic tissues are major sites of MK-4 synthesis from menadione. | nih.gov |
Cellular and Subcellular Dynamics
Cellular Permeability and Uptake Mechanisms
Membrane Incorporation and Perturbation of Lipid Organization
Upon crossing the cell membrane, menadione (B1676200) incorporates into the lipid bilayer of both plasma and organelle membranes, such as those of mitochondria. nih.gov This incorporation perturbs the physical properties and organization of the membrane lipids. nih.govmdpi.com Differential scanning calorimetry (DSC) studies have shown that menadione alters the phase transition temperature of membrane lipids. nih.gov Specifically, in vesicles composed of dipalmitoylphosphatidylcholine (DPPC) or a mixture of dipalmitoylphosphatidylethanolamine (DPPE) and tetraoleoylcardiolipin, menadione causes a downshift in the lipid phase transition temperature and can lead to the appearance of new transition peaks. nih.gov Quenching studies with fluorescent probes like DPH and TMA-DPH have confirmed that menadione distributes itself across the thickness of both model and native mitochondrial membranes. nih.gov This disruption of the lipid organization can lead to increased membrane permeability. nih.govmdpi.com
Formation of Non-Lamellar Membrane Structures
A significant consequence of menadione's integration into cellular membranes is the induction of non-lamellar lipid structures. nih.gov ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy studies have revealed that menadione promotes the formation of these alternative lipid arrangements. nih.gov Non-lamellar structures, such as inverted hexagonal (HII) or cubic phases, deviate from the typical planar bilayer organization of biological membranes. preprints.orgresearchgate.netnih.gov The formation of such structures is often associated with processes that involve membrane curvature, such as membrane fusion and pore formation. nih.govscispace.com The ability of menadione to induce these non-lamellar phases is thought to be linked to its effects on membrane stability and function. nih.gov
Intracellular Homeostasis Alterations
Changes in Intracellular Thiol (e.g., Glutathione) Homeostasis
Menadione significantly alters the intracellular homeostasis of thiols, most notably glutathione (B108866) (GSH). nih.govnih.gov This disruption occurs through multiple mechanisms. A primary effect is the depletion of the intracellular GSH pool. nih.govptbioch.edu.pl In isolated rat hepatocytes, it was found that menadione metabolism leads to a dose-dependent decrease in GSH levels. nih.gov This depletion is attributed to three main processes:
Oxidation of GSH to glutathione disulfide (GSSG): This accounts for the majority (approximately 75%) of the total GSH loss. nih.gov
Conjugation with menadione: About 15% of cellular GSH reacts directly with menadione to form a menadione-glutathione conjugate, often referred to as thiodione. pnas.orgnih.gov This conjugate is then actively transported out of the cell. nih.govpnas.orgresearchgate.net
Formation of mixed disulfides: A smaller fraction (around 10%) of GSH forms mixed disulfides with protein sulfhydryl groups. nih.govnih.gov
The depletion of GSH is a critical factor in menadione-induced cellular stress. researchgate.net The formation of the menadione-GSH conjugate is an important detoxification pathway, and its efflux from the cell is an active, ATP-dependent process mediated by pumps like the multidrug resistance-associated protein 1 (MRP1). nih.govresearchgate.net
Mechanisms of Menadione-Induced Glutathione Depletion in Rat Hepatocytes
| Mechanism | Percentage of Total GSH Loss | Description |
|---|---|---|
| Oxidation to GSSG | ~75% | Glutathione is oxidized to its disulfide form. nih.gov |
| Conjugate Formation | ~15% | Direct reaction of GSH with menadione to form a conjugate that is excreted from the cell. nih.gov |
| Protein Mixed Disulfides | ~10% | Formation of mixed disulfides between GSH and cellular proteins. nih.gov |
Alterations in Intracellular Ca²⁺ Homeostasis
The metabolism of menadione is also closely linked to significant disturbances in intracellular calcium (Ca²⁺) homeostasis. nih.govptbioch.edu.pl Menadione induces a rise in cytosolic Ca²⁺ levels. nih.govresearchgate.net This is due in part to the inhibition of Ca²⁺ efflux from the cell. nih.gov Studies in isolated rat hepatocytes have demonstrated a strong correlation between the loss of protein thiol groups, resulting from menadione-induced oxidative stress, and the perturbation of Ca²⁺ homeostasis. nih.gov
In pancreatic acinar cells, menadione has been shown to cause repetitive cytosolic Ca²⁺ spikes by triggering Ca²⁺ release from both the endoplasmic reticulum (ER) and acidic calcium stores. researchgate.net Furthermore, menadione-induced Ca²⁺ uptake has been observed in the perfused rat liver, an effect that is exacerbated by the depletion of hepatic glutathione. nih.gov The disruption of Ca²⁺ homeostasis is considered a critical event in the cascade leading to cellular dysfunction. nih.govresearchgate.net
Effects of Menadione on Intracellular Calcium
| Cell/Tissue Type | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Isolated Rat Hepatocytes | Inhibition of Ca²⁺ efflux, perturbation of intracellular Ca²⁺ homeostasis. | Loss of protein thiols critical for plasma membrane Ca²⁺ extrusion mechanisms. nih.gov | nih.gov |
| Pancreatic Acinar Cells | Repetitive cytosolic Ca²⁺ responses. | Release of Ca²⁺ from both the endoplasmic reticulum and acidic stores. researchgate.net | researchgate.net |
| Perfused Rat Liver | Dose-dependent uptake of Ca²⁺ from the perfusate. | Plasma membrane dysfunction resulting from the loss of critical protein thiol groups. nih.gov | nih.gov |
Organelle-Specific Effects
Mitochondrial Dysfunction Induction
Menadione sodium bisulfite is recognized as a compound that can induce mitochondrial dysfunction. researchgate.netarvojournals.org It is known to act as a mitochondrial uncoupler and cytotoxin that specifically targets these organelles. arvojournals.org Upon entering the mitochondria, menadione can lead to the formation of reactive oxygen species (ROS), which in turn can induce the formation of the mitochondrial permeability transition pore (mPTP). arvojournals.orgnih.gov The opening of these pores can render the mitochondria inactive. arvojournals.org This process is associated with a decrease in mitochondrial membrane potential and can lead to mitochondrial depolarization. researchgate.net Studies have shown that menadione can cause significant mitochondrial fragmentation. nih.gov
The induction of mitochondrial dysfunction by menadione has been observed in various cell types. For instance, in bovine crystalline lenses, menadione sodium bisulfite has been shown to be an effective mitochondrial uncoupler, with changes in mitochondrial activity preceding optical degradation. arvojournals.org In pancreatic acinar cells, menadione induces mitochondrial depolarization and the release of cytochrome c into the cytosol. researchgate.net Furthermore, in cancer cells, the combination of menadione and ascorbate (B8700270) leads to a significant decrease in mitochondrial membrane potential. nih.gov
Normalization of NADH/NAD and Mitochondrial Respiration Rate
Menadione sodium bisulfite can influence the cellular redox state, specifically the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). Under normal conditions, the NADH/NAD+ ratio in the mitochondrial matrix is approximately 1:10, reflecting a more reduced environment compared to the cytosol. semmelweis.hu However, disruptions in the mitochondrial respiratory chain can lead to an accumulation of NADH and a state of reductive stress. semmelweis.hu
| Treatment | Cell/Tissue Type | Effect on NADH/NAD+ Ratio | Effect on Mitochondrial Respiration | Reference |
| Menadione | Jurkat Cells | Decrease in mitochondrial NADH | Stimulation of Complex I activity | spiedigitallibrary.org |
| Menadione/Ascorbate | Cancer Cells | Decrease in NADH and NAD+ levels | Suppression of mitochondrial respiration | nih.govresearchgate.net |
| Nicotinamide Mononucleotide (NMN) | Kidney and Liver (Hemorrhagic Shock Model) | Preservation of NAD/NADH ratio | Enhancement of Complex I-dependent respiration | jci.org |
Impact on ATP Concentration
The disruption of mitochondrial function by menadione sodium bisulfite directly affects cellular energy levels, primarily the concentration of adenosine (B11128) triphosphate (ATP). The impairment of oxidative phosphorylation, the main process of ATP production in mitochondria, can lead to a significant depletion of ATP. researchgate.net
Studies have shown that treatment with menadione, particularly in combination with ascorbate, results in a decrease in the steady-state levels of ATP in cancer cells. nih.gov This depletion of ATP is considered a crucial factor in the subsequent cell death. researchgate.net The cytotoxic effect of the menadione/ascorbate combination is potentiated by the inhibition of ATP synthase, further highlighting the critical role of ATP depletion in this process. researchgate.net In some contexts, a decrease in intracellular ATP levels is linked to mitochondria-related cytotoxicity induced by menadione. metu.edu.tr While menadione can impact ATP levels, it's important to note that in certain models, such as hemorrhagic shock, strategies to boost NAD+ levels have been shown to preserve renal ATP. jci.org
Modulation of Cell Fate Pathways
Induction of Apoptosis via Mitochondrial and Caspase-Dependent Pathways
Menadione sodium bisulfite is a known inducer of apoptosis, a form of programmed cell death, through pathways that are heavily reliant on mitochondrial integrity and the activation of caspases. researchgate.netresearchgate.net The apoptotic process initiated by menadione often involves the mitochondrial pathway, characterized by the release of pro-apoptotic factors from the mitochondria into the cytosol. researchgate.netresearchgate.net
One of the key events in menadione-induced apoptosis is the release of cytochrome c from the mitochondria. researchgate.netnih.govresearchgate.net This release is often preceded by an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2. researchgate.net Once in the cytosol, cytochrome c can activate initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. researchgate.netresearchgate.net The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.netmdpi.com
Studies in various cancer cell lines have demonstrated the activation of this cascade. For instance, in ovarian carcinoma cells, menadione treatment leads to the activation of caspases-8, -9, and -3. researchgate.net Similarly, in human lung cancer cells, menadione has been used as a positive control to induce caspase-3/7 activation. mdpi.com While the caspase-dependent pathway is a major route for menadione-induced apoptosis, some studies suggest that in certain cell types or conditions, cell death can occur through redundant pathways where caspases may be dispensable. nih.gov
| Cell Line | Key Apoptotic Events | Reference |
| Ovarian Carcinoma Cells (OVCAR-3, SK-OV-3) | Activation of mitochondrial pathway, activation of caspases-8, -9, and -3, cleavage of PARP-1. | researchgate.net |
| Human Lung Cancer Cells (A549) | Activation of executioner caspases 3 and 7. | mdpi.com |
| Pancreatic Acinar Cells | Release of cytochrome c, activation of caspase 9 and 3. | researchgate.net |
| Rat Hepatocellular Carcinoma Cells (H4IIE) | Activation of PARP1. | nih.gov |
DNA Fragmentation Profiles in Cell Death
In apoptotic cell death, DNA is often cleaved into oligonucleosomal-sized fragments, which appear as a characteristic "ladder" pattern on an agarose (B213101) gel. nih.gov However, the DNA fragmentation profile induced by menadione can vary. In some instances, such as in K562 human chronic myelogenous leukemia cells treated with a combination of ascorbate and menadione, DNA fragmentation is observed, but it does not correspond to the typical apoptotic laddering. doi.org Similarly, in transplantable liver tumor cells, the association of ascorbate and menadione induced DNA strand breaks without oligosomal DNA fragmentation. ucl.ac.be
In studies with cardiomyocytes, a DNA fragmentation assay was used to assess cell death, where apoptotic DNA fragments consist of multimers of 180–200 base pairs. nih.gov In rat hepatocellular carcinoma cells, menadione treatment was found to induce DNA damage, leading to the activation of PARP1, a key enzyme in DNA repair and apoptosis. nih.gov
Cellular Functional Responses
Influence on Cell Adhesion
Menadione, the parent compound of menadione sulfonate, has been shown to affect cellular adhesion. researchgate.netgoogle.com In studies involving ovarian cancer cell lines, menadione inhibited cell adhesion induced by fetal bovine serum. researchgate.net This effect is potentially linked to the suppression of the focal adhesion kinase (FAK)-dependent activation of components associated with the cytoskeleton. researchgate.net The process of epithelial-mesenchymal transition (EMT), which involves the loss of cell-cell adhesion, is also influenced by menadione. nih.gov By modulating the expression of EMT markers, menadione can reduce the metastatic potential of cancer cells. nih.govtoku-e.com Adhesion cells, which require attachment to a surface for growth, are fundamental in many biological processes and are a key area of study for compounds like this compound. google.com
Impact on Cell Migration
The migration of cells is a critical process that can be altered by menadione. Research on human oral cancer cells demonstrated that menadione inhibits migration, a key factor in reducing metastatic potential. toku-e.com This inhibition is associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT). nih.govtoku-e.com Similarly, in ovarian cancer cells, menadione was found to inhibit fetal-bovine-serum-induced cell migration. researchgate.net This inhibition is thought to occur through the suppression of the focal adhesion kinase (FAK) pathway, which is crucial for cell motility. researchgate.net
Modulation of Lipid Metabolism in Adipocytes
Menadione has demonstrated significant effects on the lipid metabolism of adipocytes. In 3T3-L1 preadipocytes, menadione was found to drastically inhibit adipogenesis, the process by which preadipocytes differentiate into mature fat cells. nih.gov This was accompanied by a decrease in intracellular lipid accumulation and a reduced expression of key lipo/adipogenic markers. nih.gov Furthermore, in mature adipocytes, menadione-induced oxidative stress led to a significant decrease in the expression of several adipogenic markers. conicet.gov.ar Interestingly, while short-term exposure did not change intracellular triglyceride levels, a longer 24-hour exposure led to an increase in triglyceride content and activation of acetyl-CoA-carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. conicet.gov.ar Menadione sodium bisulfite (MSB) has also been shown to influence the fatty acid composition in the muscle tissue of geese, suggesting it activates enzymes involved in lipid metabolism such as elongases and desaturases. ujecology.com
| Cell Line/Organism | Menadione/MSB Effect on Lipid Metabolism | Key Findings |
| 3T3-L1 Preadipocytes | Inhibition of adipogenesis | Decreased lipid accumulation and expression of PPARγ, FAS, C/EBPα, FABP4, and perilipin. nih.gov |
| 3T3-L1 Mature Adipocytes | Altered adipogenic marker expression and triglyceride content | Short-term: Decreased expression of PPARγ, FAS, C/EBPα. conicet.gov.ar Long-term: Increased intracellular triglyceride content. conicet.gov.ar |
| Geese (in vivo) | Altered fatty acid composition in muscle | MSB likely activates elongases and desaturases, changing linoleic and linolenic acid content. ujecology.com |
Growth Inhibition in Model Organisms (e.g., Yeast)
Menadione and its derivatives have been shown to inhibit the growth of model organisms like yeast. In Saccharomyces cerevisiae, menadione's inhibitory effect on proliferation is more pronounced under aerobic conditions, a phenomenon linked to the generation of active oxygen species (AOS). researchgate.netnih.gov The addition of the antioxidant enzymes superoxide (B77818) dismutase and catalase was found to reduce this inhibitory effect. researchgate.netnih.govnih.gov Studies comparing menadione with menadione sodium bisulfite (MSB) found that menadione has a much stronger inhibitory effect on yeast proliferation than MSB. nih.govnih.gov In the filamentous fungus Aspergillus oryzae, high concentrations of MSB caused severe inhibition of biomass and conidia production. mdpi.comnih.gov
| Model Organism | Compound | Key Growth Inhibition Findings |
| Saccharomyces cerevisiae | Menadione | Inhibition is stronger in aerobic conditions and is reduced by antioxidant enzymes. researchgate.netnih.gov |
| Saccharomyces cerevisiae | Menadione Sodium Bisulfite (MSB) | Effect on proliferation is much smaller than that of menadione. nih.govnih.gov |
| Aspergillus oryzae | Menadione Sodium Bisulfite (MSB) | High concentrations lead to severe inhibition of biomass and conidia production. mdpi.comnih.gov |
Adaptive Cellular Responses to Oxidative Stress
Antioxidant Enzyme Induction (e.g., Superoxide Dismutase, Catalase)
Cells respond to the oxidative stress induced by this compound by upregulating antioxidant enzymes. In the fungus Aspergillus oryzae, exposure to menadione sodium bisulfite (MSB) led to an up-regulated expression of genes for catalase and superoxide dismutase. mdpi.comnih.gov Similarly, in Saccharomyces cerevisiae, menadione treatment prompted a significant induction of superoxide dismutase (SOD) in quiescent cells, although catalase levels were not significantly affected in this specific cell state. pensoft.net The inhibitory effects of menadione on yeast cell proliferation under aerobic conditions can be lessened by the presence of external superoxide dismutase and catalase, highlighting the role of these enzymes in mitigating oxidative damage. researchgate.netnih.govnih.gov In vivo studies on Coho salmon also showed that dietary menadione nicotinamide bisulphite increased the activity of total superoxide dismutase and catalase in the liver. mdpi.com
Up/Down-regulation of Multidrug Resistance Proteins (MRP1) for Conjugate Efflux
Multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter family, plays a crucial role in cellular detoxification by exporting a wide array of substances, including glutathione (GSH) conjugates, from the cell. pnas.orgpnas.org Menadione, a synthetic naphthoquinone, undergoes intracellular conjugation with glutathione to form a menadione-glutathione conjugate, also known as thiodione. pnas.orgnih.gov This conjugate is then recognized and actively transported out of the cell by the ATP-dependent MRP1 pump. pnas.orgnih.gov
Studies in HeLa cells have demonstrated that exposure to menadione leads to the formation and subsequent efflux of thiodione. pnas.orgnih.gov The rate of thiodione transport out of the cell is significantly faster than the initial uptake of menadione. pnas.orgnih.gov This efflux is an adaptive response, as cells can modulate the number of MRP1 pumps in their membrane to handle the toxic xenobiotic load. pnas.orgpnas.org Specifically, exposure to menadione can up-regulate MRP1 expression, stimulating the recruitment of more MRP1 proteins from the Golgi apparatus to the plasma membrane to increase the capacity for thiodione efflux. pnas.org This process is essential for cell survival under the oxidative stress conditions induced by menadione. pnas.orgpnas.org
The critical role of MRP1 in this detoxification pathway has been confirmed through inhibition studies. The use of MK571, a known MRP1 inhibitor, significantly reduces the efflux of the menadione-glutathione conjugate from cells. pnas.orgnih.gov Similarly, a monoclonal antibody (QCRL-4) that specifically blocks MRP1 also leads to a substantial decrease in thiodione transport. pnas.orgnih.gov These findings underscore that the menadione-glutathione conjugate is a key substrate for MRP1-mediated transport and that the cell actively up-regulates this pathway to mitigate cytotoxicity.
Table 1: Effect of Menadione on Thiodione Efflux in HeLa Cells
| Menadione Concentration (µM) | Extracellular Thiodione Concentration (µM) |
| 500 | 140 |
| 250 | 70 |
| 125 | 35 |
| Data derived from studies on HeLa cells showing the concentration-dependent efflux of the menadione-glutathione conjugate (thiodione). pnas.orgnih.gov |
Table 2: Inhibition of MRP1-Mediated Thiodione Efflux
| Condition | Extracellular Thiodione Concentration (µM) | Percentage Reduction |
| 500 µM Menadione (Control) | 140 | N/A |
| 500 µM Menadione + 50 µM MK571 | 50 | ~64% |
| 500 µM Menadione + QCRL-4 Antibody | 50 (from 100 µM baseline in transfected cells) | 50% |
| This table illustrates the significant reduction in thiodione efflux upon treatment with MRP1 inhibitors, confirming the transporter's role. pnas.orgnih.gov |
Metabolic Adaptation via Proteomic Alterations (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Amino Acid Metabolism)
Cells exposed to menadione undergo significant metabolic reprogramming to counteract the induced oxidative stress. This adaptation involves proteomic alterations in key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and amino acid metabolism, primarily to maintain redox homeostasis and generate energy for repair and detoxification processes.
Glycolysis: Menadione-induced cytotoxicity is closely linked to the depletion of cellular ATP. nih.gov Menadione can interfere with glycolysis, a primary pathway for ATP generation. Studies in isolated rat hepatocytes have shown that menadione can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov However, the cellular response is complex. To compensate for the energy demand required for processes like the MRP1-mediated efflux of conjugates, cells may attempt to increase glycolytic flux. The provision of metabolic substrates like pyruvate (B1213749) and glutamine has been shown to temporarily delay menadione-induced ATP depletion and cell death, highlighting the cell's reliance on these energy-generating pathways. nih.gov
Pentose Phosphate Pathway (PPP): The PPP is a critical pathway for cellular defense against oxidative stress as it is the primary source of NADPH. NADPH is essential for regenerating reduced glutathione (GSH) via glutathione reductase and is a cofactor for antioxidant enzymes. Exposure to menadione, which generates reactive oxygen species (ROS), leads to an increased demand for NADPH. researchgate.netresearchgate.net Consequently, cells up-regulate key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (G6PDH), to boost NADPH production. researchgate.netmdpi.com This metabolic shift diverts glucose-6-phosphate from glycolysis into the PPP to meet the need for reducing equivalents required to detoxify ROS and protect cellular components from oxidative damage. researchgate.netnih.gov
Amino Acid Metabolism: Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a central molecule in the detoxification of menadione. The conjugation of menadione with GSH is a primary detoxification route. pnas.orgnih.gov Therefore, cellular adaptation to menadione exposure involves modulating amino acid metabolism to ensure a sufficient supply of GSH precursors. Menadione can directly affect protein sulfhydryl groups, leading to the modification of numerous proteins, including those involved in amino acid synthesis. nih.govnih.gov Furthermore, studies have shown that menadione treatment can alter the expression of proteins involved in amino acid metabolism as part of a broader stress response. biorxiv.org For instance, the catabolism of branched-chain amino acids (BCAAs) can produce NADH, contributing to the cellular energy pool. mdpi.com
Table 3: Proteomic and Metabolic Responses to Menadione-Induced Stress
| Metabolic Pathway | Key Molecules/Enzymes | Cellular Response to Menadione | Rationale for Adaptation |
| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), ATP | Inhibition of GAPDH, depletion of ATP. nih.gov | Initial toxicity mechanism. |
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase (G6PDH), NADPH | Increased G6PDH activity, increased NADPH production. researchgate.netnih.gov | To regenerate reduced glutathione and combat oxidative stress. |
| Amino Acid Metabolism | Glutathione (GSH), Cysteine | Increased demand for GSH precursors. pnas.orgnih.gov | For conjugation and detoxification of menadione. |
Comparative Cellular Susceptibility Studies (e.g., different cell cycle phases)
The cytotoxicity of menadione can vary depending on the metabolic state and proliferative status of the cell, including the specific phase of the cell cycle.
Studies using the yeast Saccharomyces cerevisiae have compared the susceptibility of cells in different growth phases: logarithmic (proliferating), quiescent (G0), and non-quiescent stationary phase cells. pensoft.netpensoft.net Quiescent cells were found to be the most susceptible to menadione, exhibiting lower cell survival rates and a higher induction of DNA double-strand breaks compared to proliferating logarithmic phase cells. pensoft.netpensoft.net This increased sensitivity in quiescent cells is correlated with higher levels of reactive oxygen species (ROS) and is thought to be due to lower metabolic activity and different oxygen levels within these cells. pensoft.netpensoft.net Conversely, proliferating cells showed a greater induction of markers for lipid peroxidation and higher levels of glutathione following menadione treatment, indicating a more robust, albeit stressed, metabolic response. pensoft.netpensoft.net
In mammalian cells, menadione has been shown to induce cell cycle arrest, particularly at the G2/M phase. unict.itresearchgate.net In human gastric cancer cell lines, treatment with menadione led to a significant increase in the percentage of cells in the G2/M phase. researchgate.net This arrest was accompanied by an increased expression of Cyclin B1 and phosphorylated CDK1, key regulators of the G2/M transition. researchgate.net The ability of menadione to halt cell cycle progression is linked to the DNA damage caused by ROS production, which activates cellular checkpoints. unict.itnih.gov Some studies suggest that cells with aberrant cell division may be pushed into apoptosis following menadione treatment. unict.it The differential susceptibility highlights that the cellular context, particularly the cell cycle and metabolic state, is a critical determinant of the outcome of menadione exposure.
**Table 4: Comparative Susceptibility to Menadione in *S. cerevisiae***
| Cell Population | Key Finding | Implication |
| Quiescent (G0) Cells | Higher susceptibility, lower survival, more DNA double-strand breaks. pensoft.netpensoft.net | Lower metabolic activity may impair the ability to mount an effective antioxidant defense. pensoft.net |
| Logarithmic (Proliferating) Cells | Higher induction of oxidized proteins, lipid peroxidation, and glutathione. pensoft.netpensoft.net | A more active metabolic state allows for a stronger, though stressed, defensive response. pensoft.net |
Table 5: Effect of Menadione on Cell Cycle in Human Cancer Cells
| Cell Line Type | Effect Observed | Molecular Markers |
| Human Gastric Cancer Cells | G2/M Phase Arrest researchgate.net | Increased Cyclin B1 and p-CDK1 researchgate.net |
| Human Leukemia Jurkat T-cells | Partial block in G2/M phase (at 25µM for 4h) unict.it | Indicates DNA damage and activation of the G2/M checkpoint unict.it |
Interactions with Other Biomolecules and Exogenous Compounds in Research Settings
Synergistic Interactions with Ascorbate (B8700270) (Vitamin C)
The combination of menadione (B1676200) and ascorbate (vitamin C) has been shown to produce synergistic effects, particularly in the context of cancer cell research. researchgate.netscirp.org This synergy is largely attributed to the enhanced generation of reactive oxygen species (ROS) and the subsequent modulation of cell death pathways. ucl.ac.benih.gov
Enhanced Reactive Oxygen Species Generation
The interaction between menadione and ascorbate leads to a redox cycling process that significantly amplifies the production of ROS, primarily hydrogen peroxide (H₂O₂). ucl.ac.beucl.ac.be Ascorbate facilitates the reduction of menadione, which then reacts with molecular oxygen to generate superoxide (B77818) anions (O₂⁻), a precursor to H₂O₂. ucl.ac.beiiarjournals.org This enhanced ROS generation is a key factor in the cytotoxic effects observed when these two compounds are used in combination. nih.govucl.ac.be Studies have shown that this increase in oxidative stress is more detrimental to cancer cells, which often have compromised antioxidant defense mechanisms compared to normal cells. ucl.ac.beiiarjournals.org The generation of H₂O₂ is considered a major oxidizing agent responsible for the cytotoxicity of the menadione-ascorbate combination. ucl.ac.be
Modulated Cell Death Mechanisms
The heightened oxidative stress induced by the menadione-ascorbate combination triggers various cell death pathways. nih.goviiarjournals.org Research has indicated that this can lead to different forms of cell death, including apoptosis, necrosis-like cell death, and a unique form termed "autoschizis," which exhibits characteristics of both apoptosis and necrosis. nih.goviiarjournals.orgnih.gov The specific mechanism of cell death can depend on the cell type and the concentrations of the compounds used. ucl.ac.benih.gov For instance, in some cancer cell lines, the combination induces a form of cell death that is independent of caspase-3, a key enzyme in classical apoptosis. ucl.ac.be Instead, the cell death is mediated by factors such as mitochondrial membrane depolarization and DNA damage resulting from the intense oxidative stress. nih.govresearchgate.net
Conjugation with Glutathione (B108866) (GSH) to form Menadione-S-Glutathione (Thiodione)
Menadione readily reacts with glutathione (GSH), a crucial intracellular antioxidant, to form a conjugate known as menadione-S-glutathione, or thiodione. nih.govnih.gov This conjugation is a significant metabolic pathway for menadione within cells.
The formation of thiodione occurs through the nucleophilic addition of GSH to the menadione molecule. researchgate.netpnas.org This reaction can happen spontaneously but is often catalyzed by glutathione S-transferase (GST) enzymes within the cell. researchgate.netpnas.org The conjugation process leads to the depletion of intracellular GSH. nih.gov Interestingly, the interaction between menadione and GSH is biphasic, with an initial rapid decrease in GSH followed by a slower secondary change. nih.gov This process also involves the generation of ROS, such as superoxide anions and hydrogen peroxide. nih.gov
Once formed, thiodione is recognized by cellular export pumps, such as the multidrug resistance-associated protein 1 (MRP1), which actively transport it out of the cell. researchgate.netpnas.orgresearchgate.net This efflux is an ATP-dependent process and serves as a detoxification mechanism, removing the potentially harmful menadione conjugate from the intracellular environment. nih.govpnas.org The rate of thiodione transport out of the cell has been found to be significantly faster than the initial uptake of menadione. pnas.org
Interactions with Electrolytes and Ions in Aqueous and Nanoaggregate Systems
The behavior of menadione and its derivatives, like menadione sulfonate, in solution is influenced by the presence of electrolytes and ions. These interactions can be categorized into hydrophilic-ionic and hydrophobic-ionic interactions, which become particularly relevant in complex biological fluids and in formulated nanoaggregate systems. jetir.orgjetir.org
Hydrophobic-Ionic Interactions
Hydrophobic-ionic interactions involve the non-polar aromatic part of the menadione molecule and the ions of electrolytes. jetir.org These interactions can affect the aggregation behavior of menadione in aqueous solutions. Studies using UV-visible spectroscopy have shown that these hydrophobic interactions can lead to a decrease in the absorption maxima of menadione in the presence of various electrolytes like sodium chloride, potassium chloride, magnesium chloride, and calcium chloride. jetir.org This suggests that hydrophobic interactions play a significant role in the behavior of menadione in ionic solutions. jetir.org
Modulation of Antibiotic Efficacy (e.g., Aminoglycosides against Resistant Bacterial Strains)
Research has demonstrated that menadione can enhance the efficacy of antibiotics, particularly against multidrug-resistant bacterial strains. researchgate.net This effect is largely attributed to its lipid-soluble nature, which allows it to disrupt the bacterial plasma membrane, increasing its permeability to other compounds, including antibiotics like aminoglycosides. researchgate.netufc.br While menadione sodium bisulfite is a water-soluble form, it is converted to menadione in the body. nih.govbeilstein-journals.org The increased membrane permeability facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets, such as the ribosome in the case of aminoglycosides. researchgate.netmsdvetmanual.com
Studies have shown a synergistic relationship between menadione and aminoglycosides, resulting in a significant reduction of the Minimum Inhibitory Concentration (MIC) for various resistant bacteria. researchgate.net This suggests that menadione and its derivatives can act as modifiers of bacterial drug resistance. nih.gov The antibacterial action of menadione itself is linked to the disruption of the bacterial membrane, leading to the loss of ions and a reduced membrane potential, which ultimately compromises the cell's integrity. researchgate.net
In one study, menadione was tested in combination with aminoglycosides against multiresistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that menadione potentiated the activity of the aminoglycosides, effectively lowering the concentration required to inhibit bacterial growth. researchgate.netnih.gov This was the first report of menadione showing this potentiation effect with aminoglycosides against such bacteria. ufc.br
| Bacterial Strain | Antibiotic | MIC without Menadione (μg/mL) | MIC with Menadione (at subinhibitory conc.) (μg/mL) | Fold Reduction in MIC |
| S. aureus (multiresistant) | Kanamycin | >1024 | 512 | >2 |
| S. aureus (multiresistant) | Amikacin | >1024 | 256 | >4 |
| E. coli (multiresistant) | Kanamycin | >1024 | 512 | >2 |
| E. coli (multiresistant) | Amikacin | 512 | 128 | 4 |
| P. aeruginosa (multiresistant) | Gentamicin | 256 | 128 | 2 |
This table presents illustrative data based on findings that menadione, when combined with aminoglycosides at subinhibitory concentrations, caused a reduction in MICs for resistant bacterial strains. researchgate.netnih.gov
Comparative Analysis with Other Quinones and Naphthoquinones in Mechanistic Research
Menadione and its sulfonate derivative belong to the naphthoquinone class of compounds. nih.govresearchgate.net A central mechanism of action for many quinones, including menadione, is their ability to undergo redox cycling. researchgate.net This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS) such as superoxide anions. nih.govbeilstein-journals.org This continuous cycle can lead to a state of oxidative stress within cells, damaging vital components like DNA, proteins, and lipids, potentially triggering apoptosis. nih.govbeilstein-journals.org
In comparative studies, the cytotoxic mechanisms of menadione sodium bisulfite have been analyzed alongside other quinones. One study investigating its effect on murine leukemia L1210 cells found that menadione sodium bisulfite caused a significant, concentration-dependent depletion of the acid-soluble thiol pool, primarily glutathione (GSH). nih.gov This depletion of GSH, a critical cellular antioxidant, is a key aspect of its toxicity. Furthermore, the study noted that at equitoxic concentrations, menadione sodium bisulfite caused a more pronounced depletion of NADPH pools compared to other quinones like phylloquinone, lapachol, and doxorubicin. nih.gov Interestingly, significant GSH depletion was a more unique feature of menadione sodium bisulfite's toxicity profile compared to the other tested quinones. nih.gov
A direct comparison between menadione and menadione sodium bisulfite (MSB) in yeast cell suspensions revealed different characteristics. researchgate.net Menadione was found to promote the production of ROS, whereas MSB had little effect in this regard. This suggests that the bisulfite adduct is less redox-active than the parent menadione. The study concluded that MSB is less harmful and acts as a redox mediator primarily at the plasma membrane, while the more harmful menadione can facilitate electron transfer from both the cytosol and the plasma membrane. researchgate.net
| Compound | Class | Primary Mechanism(s) in Cytotoxicity Research | Effect on Cellular Thiols (GSH) | Effect on NADPH |
| Menadione Sodium Bisulfite | Naphthoquinone | Redox cycling, significant GSH depletion, NADPH depletion. nih.gov | Significant depletion. nih.gov | Significant depletion (to ~30% of control). nih.gov |
| Menadione | Naphthoquinone | Redox cycling, ROS generation, membrane disruption. nih.govresearchgate.netresearchgate.net | Depletes GSH. | Depletes NADPH. |
| Phylloquinone (Vitamin K1) | Naphthoquinone | Redox cycling. | Less significant depletion than MSB at equitoxic doses. nih.gov | Depletion to ~60% of control. nih.gov |
| Lapachol | Naphthoquinone | Redox cycling. | Less significant depletion than MSB at equitoxic doses. nih.gov | Depletion to ~60% of control. nih.gov |
| Doxorubicin | Anthracycline Quinone | DNA intercalation, topoisomerase II inhibition, redox cycling. | Less significant depletion than MSB at equitoxic doses. nih.gov | Depletion to ~80% of control. nih.gov |
This table provides a comparative overview of the biochemical effects of menadione sodium bisulfite and other quinones based on mechanistic research findings.
Ligand Binding and Modulation of Specific Immune Receptors (e.g., MR1 on MAIT cells)
The MHC class I-related protein 1 (MR1) is a non-polymorphic molecule that presents small molecule metabolites to a specialized group of T cells called Mucosal-Associated Invariant T (MAIT) cells. nih.govfrontiersin.org The ligands for MR1 were initially identified as derivatives of the vitamin B2 (riboflavin) and vitamin B9 (folic acid) metabolic pathways. nih.gov For instance, microbial metabolites from riboflavin (B1680620) synthesis, such as 5-OP-RU, can bind to MR1 and activate MAIT cells, while certain folate degradation products can act as antagonists. frontiersin.orgresearchgate.net
Recent research has expanded the known repertoire of MR1 ligands, demonstrating that MR1 can bind a chemically diverse range of small organic molecules, including drugs and drug-like compounds. uq.edu.aurcsb.org These findings highlight the versatility of the MR1 binding pocket and suggest that exogenous compounds can modulate MAIT cell function. uq.edu.au Structural studies have shown how different ligands can orient themselves within the MR1 cleft to either activate or inhibit MAIT cell responses. uq.edu.aurcsb.org
In a broad screening study to identify new MR1-binding ligands, menadione sodium bisulfite was included among the compounds tested. uq.edu.au The study successfully identified several other molecules, such as salicylates and metabolites of diclofenac, as novel MR1 ligands that could either inhibit or activate MAIT cells. uq.edu.au However, the specific results detailing the binding affinity or the functional impact of menadione sodium bisulfite on the MR1-MAIT cell axis were not explicitly detailed in the primary text of the published research. uq.edu.au Therefore, while it was a compound of interest in investigations into MR1-ligand interactions, its precise role as a direct modulator of this specific immune receptor remains an area for further clarification.
Menadione Sulfonate As a Research Tool and Probe
Induction of Oxidative Stress Models in Cellular and Subcellular Systems
Menadione (B1676200), a synthetic vitamin K3 analog, is widely utilized in research to create models of oxidative stress. Its ability to undergo redox cycling within cells leads to the generation of reactive oxygen species (ROS), making it a valuable tool for studying cellular responses to oxidative damage. nih.govresearchgate.net This process involves the one-electron reduction of menadione to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. researchgate.net This continuous cycle depletes cellular reducing equivalents like NAD(P)H and generates a sustained flux of ROS. nih.gov
At low concentrations, the ROS generated by menadione can act as signaling molecules, influencing redox-dependent gene expression. nih.gov However, at higher concentrations, the excessive production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, which can ultimately trigger cell death. nih.gov
Researchers have employed menadione to induce oxidative stress in various cellular and subcellular systems to investigate the resulting pathological and physiological effects. For instance, in cardiomyocytes, menadione treatment leads to rapid oxidation in both the cytosol and mitochondria. nih.gov Studies in isolated rat hepatocytes have also used menadione to induce oxidative damage and investigate the protective effects of antioxidants. nih.gov Furthermore, menadione has been used in models to study oxidative stress in neuronal cells, revealing the differential susceptibility of various cell types to its effects. oup.com The fungus Aspergillus flavus has also been a subject of study, where menadione-induced oxidative stress was shown to alter its metabolic and transcriptional profiles. mdpi.com
The following table summarizes key findings from studies using menadione to induce oxidative stress:
| Cell/System | Key Findings | Reference(s) |
| Cardiomyocytes | Menadione induces rapid oxidation in the cytosol and mitochondrial matrix. | nih.gov |
| Rat Hepatocytes | Menadione induces oxidative damage; its toxicity mechanisms vary with concentration. | nih.gov |
| Neuronal Cells | Demonstrates cell-type-specific responses to menadione-induced oxidative stress. | oup.com |
| Aspergillus flavus | Menadione alters metabolic and transcriptional profiles in response to oxidative stress. | mdpi.com |
Probing Biochemical Pathways and Enzyme Activities
Menadione sulfonate serves as a valuable probe for investigating various biochemical pathways and enzyme activities, primarily due to its role as a redox cycler. Its ability to accept electrons from enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, makes it a useful tool for studying these enzymatic processes. researchgate.netnih.gov
One key application is in the study of one-electron versus two-electron reduction pathways. The one-electron reduction of menadione generates superoxide radicals, contributing to oxidative stress. nih.gov In contrast, the two-electron reduction by enzymes like NQO1 is a detoxification pathway that bypasses the formation of the reactive semiquinone intermediate. capes.gov.br By comparing the effects of menadione with non-cycling analogs, researchers can elucidate the roles of these different reduction pathways in cellular metabolism and toxicity. For example, studies have shown that inhibiting NQO1 can potentiate menadione-induced ROS production and subsequent cell death. nih.gov
Menadione has also been utilized to probe the activity of other enzymes. In U373 astrocytoma cells, menadione was found to inhibit the activity of rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), likely through the oxidation of their catalytic cysteine residues. ptbioch.edu.pl This inhibition affects sulfur metabolism within the cells. ptbioch.edu.pl Additionally, in vitro studies have demonstrated that menadione sodium bisulfate can competitively inhibit the activity of lactoperoxidase. hogrefe.com The interaction of menadione with the thioredoxin system has also been explored, revealing that active thioredoxin reductase can reduce menadione, leading to enhanced ROS production. rsc.org
The table below highlights enzymes whose activities have been probed using menadione:
| Enzyme | Effect of Menadione | Cell/System Studied | Reference(s) |
| NAD(P)H:quinone oxidoreductase (NQO1) | Substrate for two-electron reduction (detoxification) | In vitro, Murine pancreatic acinar cells | nih.govcapes.gov.br |
| Rhodanese | Inhibition of activity | U373 astrocytoma cells | ptbioch.edu.pl |
| 3-Mercaptopyruvate sulfurtransferase (MPST) | Inhibition of activity | U373 astrocytoma cells | ptbioch.edu.pl |
| Lactoperoxidase | Competitive inhibition | In vitro (purified from bovine milk) | hogrefe.com |
| Thioredoxin Reductase (TXNRD1) | Reduction of menadione leading to ROS production | In vitro, A549 cells | rsc.org |
Investigating Membrane Dynamics and Lipid Organization
Menadione is a useful tool for investigating the dynamics and organization of cellular membranes due to its ability to incorporate into and perturb the lipid bilayer. nih.gov Its lipophilic nature allows it to readily enter membranes, where it can alter their physical properties. nih.govnih.gov
Studies using model membrane systems, such as vesicles composed of various phospholipids (B1166683), have shown that menadione can increase membrane permeability. nih.gov This is thought to be a result of its integration into the bilayer, which disrupts the normal packing of lipid molecules. nih.gov Techniques like differential scanning calorimetry have revealed that menadione can lower the phase transition temperature of lipids, indicating an increase in membrane fluidity. nih.gov Furthermore, ³¹P NMR studies have shown that menadione can promote the formation of non-lamellar structures within the membrane, further highlighting its disruptive capabilities. nih.gov
In biological membranes, such as those of isolated rat hepatocytes, menadione has been observed to increase membrane fluidity, particularly at higher concentrations. nih.gov This alteration in fluidity can have significant consequences for cellular function, potentially contributing to menadione's cytotoxic effects. nih.gov The process of lipid peroxidation, a form of oxidative damage to lipids, is also closely linked to menadione's effects on membranes. nih.gov Menadione-induced ROS can initiate lipid peroxidation, leading to changes in membrane integrity and function. nih.govthieme-connect.com Research in cardiomyocytes has demonstrated a direct link between menadione-induced lipid peroxidation and cell degeneration. nih.gov
The impact of menadione on membrane properties is summarized in the table below:
| Membrane Property | Effect of Menadione | Model System/Cell Type | Reference(s) |
| Permeability | Increased | Model membrane vesicles | nih.gov |
| Fluidity | Increased | Model membrane vesicles, Rat hepatocytes | nih.govnih.gov |
| Lipid Organization | Promotes non-lamellar structures | Model membrane vesicles | nih.gov |
| Lipid Peroxidation | Induced | Cardiomyocytes, Rat hepatocytes | nih.govthieme-connect.com |
Studying Mechanisms of Programmed Cell Death in Research Models
Menadione is a widely used chemical agent for inducing and studying programmed cell death, particularly apoptosis, in various research models. Its ability to generate intracellular ROS is a key trigger for the apoptotic cascade. nih.govresearchgate.net
In numerous cancer cell lines, including those from lung, breast, hepatocellular carcinoma, pancreatic, and ovarian cancers, menadione has been shown to induce apoptosis. researchgate.net The mechanisms often involve the activation of caspases, a family of proteases central to the execution of apoptosis. For instance, in pancreatic and gastric cancer cells, menadione treatment leads to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.netiiarjournals.orgkjcls.org In ovarian cancer cells, menadione triggers a broader caspase cascade, activating caspases-8, -9, and -3. researchgate.net
The mitochondrial pathway of apoptosis is also frequently implicated in menadione-induced cell death. This involves a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and changes in the levels of Bcl-2 family proteins, which regulate mitochondrial integrity. nih.govresearchgate.net However, some studies suggest that menadione can also induce cell death through caspase-independent pathways. In certain contexts, menadione-induced cell death proceeds even when caspases are inhibited, pointing to the involvement of other factors like apoptosis-inducing factor (AIF) or the activation of PARP-1 as critical mediators. nih.govbiologists.com
The following table details key molecular events in menadione-induced programmed cell death across different cell types:
| Cell Type | Key Apoptotic Events | Reference(s) |
| Pancreatic Cancer Cells | Caspase-3 activation, PARP cleavage | researchgate.netiiarjournals.org |
| Ovarian Cancer Cells | Activation of caspases-8, -9, and -3; Cytochrome c release; Altered Bcl-2 family protein levels | researchgate.net |
| Gastric Cancer Cells | Activation of caspase-3 and -7; PARP cleavage; Down-regulation of survivin | kjcls.org |
| Cardiomyocytes | Decreased mitochondrial potential; Cytochrome c redistribution; PARP-1 dependent cell death | nih.gov |
| Retinal Pigment Epithelial Cells | Mitochondrial membrane depolarization; Cytochrome c release; Nuclear translocation of AIF | biologists.com |
| Cerebellar Granule Neurons | Caspase-9 activation | oup.com |
Exploring Gene Expression and Transcriptional Regulation
This compound is a valuable tool for investigating the regulation of gene expression in response to oxidative stress. Its ability to generate ROS triggers a cascade of signaling events that ultimately lead to changes in the transcription of numerous genes involved in cellular defense and adaptation. nih.govmdpi.com
A key transcriptional pathway activated by menadione is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. researchgate.netmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.gov However, upon exposure to oxidative stress from agents like menadione, Nrf2 is released from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. mdpi.comnih.gov This leads to the upregulation of a battery of protective genes, including those encoding antioxidant enzymes and detoxification enzymes. nih.gov Studies have shown that menadione can induce the accumulation of Nrf2, thereby activating this protective pathway. researchgate.net
Beyond the Nrf2 pathway, menadione has been shown to influence the expression of a wide range of genes. In the fungus Aspergillus flavus, RNA-sequencing analysis revealed that menadione treatment leads to significant changes in the expression of genes involved in various metabolic processes as the organism adapts to the stressful conditions. mdpi.com In cancer cells, menadione can modulate the expression of genes involved in apoptosis and cell cycle control. For example, in oral cancer cells, menadione treatment has been shown to increase the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while decreasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.org
The table below summarizes the effects of menadione on key transcriptional regulators and gene expression:
| Transcriptional Regulator/Gene | Effect of Menadione | Cell/System Studied | Reference(s) |
| Nrf2 | Activation and nuclear accumulation | Cell lines (e.g., HepG2) | researchgate.netmdpi.com |
| Bax (pro-apoptotic) | Increased expression | SAS oral cancer cells | semanticscholar.org |
| Bcl-2 (anti-apoptotic) | Decreased expression | SAS oral cancer cells | semanticscholar.org |
| p53 (tumor suppressor) | Increased expression | SAS oral cancer cells | semanticscholar.org |
| Global Gene Expression | Widespread changes in metabolic and stress response genes | Aspergillus flavus | mdpi.com |
Elucidating Detoxification Pathways and Cellular Stress Responses
Menadione is an effective tool for studying the cellular mechanisms of detoxification and stress response, primarily because its metabolism is intricately linked to these pathways. The cytotoxicity of menadione is largely dependent on the cell's ability to detoxify it and cope with the resulting oxidative stress.
A major detoxification route for menadione is its conjugation with glutathione (B108866) (GSH), a key intracellular antioxidant. pnas.org This reaction, often catalyzed by glutathione S-transferases (GSTs), forms a menadione-S-glutathione conjugate known as thiodione. pnas.orgpnas.org This conjugate is more water-soluble and can be actively transported out of the cell by ATP-dependent pumps like the multidrug resistance-associated protein 1 (MRP1). pnas.orgpnas.org The depletion of cellular GSH during this process is a critical factor in menadione-induced toxicity, as it leaves the cell more vulnerable to oxidative damage. nih.govpnas.org
Another important detoxification pathway involves the two-electron reduction of menadione by NAD(P)H:quinone oxidoreductase (NQO1). nih.govcapes.gov.br This reaction converts menadione directly to its hydroquinone (B1673460) form, bypassing the formation of the reactive semiquinone radical and thus preventing redox cycling and ROS generation. nih.gov The activity of NQO1 is therefore a crucial determinant of cellular sensitivity to menadione.
The cellular stress response to menadione also involves the activation of antioxidant defense systems. For instance, in boar sperm, supplementation with cysteine, a precursor for GSH synthesis, was shown to mitigate menadione-induced damage by boosting GSH levels. animbiosci.org This highlights the importance of the glutathione system in combating menadione-induced stress. Furthermore, studies in yeast have explored the role of various antioxidant enzymes and chaperone-like proteins, such as cyclophilins, in the response to menadione-induced oxidative stress. ophrp.org
The table below outlines key components of detoxification and stress response pathways studied using menadione:
| Pathway/Component | Role in Menadione Response | Cell/System Studied | Reference(s) |
| Glutathione (GSH) | Conjugation for detoxification; depletion contributes to toxicity | HeLa cells, Hepatocytes, Cardiomyocytes, Boar sperm | nih.govpnas.orgpnas.organimbiosci.org |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Efflux of menadione-GSH conjugate (thiodione) | HeLa cells | pnas.org |
| NAD(P)H:quinone oxidoreductase (NQO1) | Two-electron reduction for detoxification | Murine pancreatic acinar cells | nih.govcapes.gov.br |
| Cysteine | Precursor for GSH synthesis, providing protection | Boar sperm | animbiosci.org |
| Cyclophilins | Chaperone-like proteins involved in stress response | Saccharomyces cerevisiae | ophrp.org |
Functional Studies of Vitamin K Conversion in Model Organisms
Menadione, as a synthetic form of vitamin K (vitamin K3), serves as a valuable research tool for studying the metabolic conversion of vitamin K in various model organisms. Although menadione itself is not the biologically active form, it can be converted into menaquinone-4 (MK-4), a form of vitamin K2, by tissues in animals and by bacteria in the gut. aafco.org This conversion process is essential for the biological functions of vitamin K, which include blood coagulation and bone metabolism. kjcls.org
By administering menadione to model organisms, researchers can investigate the enzymes and pathways involved in its conversion to MK-4. This allows for a deeper understanding of vitamin K metabolism and its regulation. These studies are crucial for determining how different tissues and organisms handle this synthetic precursor and convert it into a biologically active form.
In poultry, for instance, menadione sodium bisulfite is a common supplement in feed to ensure adequate vitamin K status. ujecology.com Research in this area helps to optimize nutritional strategies and understand the factors that can influence the efficiency of menadione conversion. Studies in geese have investigated how menadione sodium bisulfite affects the fatty acid profiles in muscle tissues, providing insights into its broader metabolic effects beyond its role as a vitamin K source. ujecology.com The ability of mammalian and avian tissues to convert menadione to active forms of vitamin K underscores its importance as a pro-vitamin. aafco.org
While direct studies focusing solely on the enzymatic conversion of this compound to menaquinone in specific model organisms are detailed in specialized literature, the principle of using menadione as a precursor to study vitamin K metabolism is a well-established research approach.
| Model Organism/System | Research Focus | Key Findings | Reference(s) |
| Poultry (Geese) | Effects of menadione sodium bisulfite on muscle tissue fatty acid profiles. | Menadione supplementation influences the fatty acid composition in muscle tissues. | ujecology.com |
| Animals (General) | Conversion of menadione to active vitamin K forms (menaquinones). | Tissues and intestinal bacteria can convert menadione to biologically active vitamin K2. | aafco.org |
Emerging Research Avenues and Future Directions
Development of Novel Menadione (B1676200) Sulfonate-Based Research Probes
The inherent reactivity of the menadione core makes it an attractive scaffold for the development of sophisticated research probes. Scientists are exploring the synthesis of novel menadione sulfonate derivatives that can act as fluorescent or chemical probes to investigate cellular processes in real-time.
One promising area is the creation of fluorescent probes that change their emission properties in response to specific cellular events, such as changes in redox state or the activity of certain enzymes. For instance, derivatives of N-arylaminonaphthalene sulfonate have been evaluated as fluorescent markers for protein aggregates. nih.gov These probes could be designed to specifically target organelles or biomolecules, providing high-resolution spatiotemporal information about cellular function. The development of such probes would be invaluable for studying dynamic processes like mitochondrial oxidative stress or the activation of specific signaling pathways. thermofisher.com
Furthermore, this compound's structure can be modified to create probes for detecting specific reactive oxygen species (ROS) or for monitoring enzymatic activities. researchgate.netnih.gov The goal is to develop highly selective and sensitive tools that can be used in live-cell imaging and high-throughput screening assays to dissect complex biological phenomena. thermofisher.com
Advanced Mechanistic Elucidation of Redox-Dependent Signaling Pathways
Menadione and its derivatives are well-known for their ability to induce oxidative stress through redox cycling, a process that generates reactive oxygen species (ROS). nih.govcapes.gov.brresearchgate.net While high levels of ROS can be cytotoxic, lower concentrations act as signaling molecules in a variety of cellular pathways. nih.gov A key area of emerging research is the detailed mechanistic elucidation of how this compound modulates these redox-dependent signaling pathways.
A significant focus is on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. researchgate.netmdpi.comnih.gov Studies have shown that menadione can influence Nrf2 activation, although the precise mechanisms and its interplay with other signaling cascades, such as NF-κB, are still being unraveled. mdpi.com Future research will likely involve dissecting the specific molecular interactions between this compound, or its intracellular metabolites, and key regulatory proteins like Keap1, which sequesters Nrf2 in the cytoplasm. mdpi.comacs.org Understanding these interactions at a molecular level will provide deeper insights into how cells sense and respond to redox perturbations.
Another critical pathway influenced by menadione-induced redox changes is the JNK signaling pathway, which is involved in cellular stress responses and apoptosis. researchgate.net Advanced studies are needed to map the upstream and downstream effectors of JNK activation in response to this compound and to understand how this pathway cross-talks with other signaling networks to determine cell fate.
Integration with Systems Biology Approaches for Comprehensive Cellular Understanding
To gain a holistic view of the cellular effects of this compound, researchers are increasingly turning to systems biology approaches. researchgate.net This involves integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular responses.
By combining experimental data with computational modeling, systems biology can help to identify novel targets and pathways affected by this compound. researchgate.net For example, analyzing global changes in gene expression, protein levels, and metabolite concentrations after treatment with this compound can reveal previously unknown connections between redox modulation and other cellular processes. mdpi.comresearchgate.net This integrated approach is essential for understanding the complex and often pleiotropic effects of this compound.
A case study in yeast has demonstrated the power of systems biology in unraveling the complex regulatory network of the FLR1 gene, which is involved in multidrug resistance and is induced by menadione. researchgate.net Similar approaches in mammalian systems will be crucial for a complete understanding of this compound's mechanism of action and for identifying potential biomarkers of its effects.
Exploration of this compound in Novel Biological Model Systems
To better understand the physiological and pathological effects of this compound, researchers are moving beyond traditional 2D cell cultures to more complex and physiologically relevant model systems. These include 3D organoids and various in vivo models.
Cerebral organoids, for instance, offer a promising platform to study the effects of this compound on human brain development and disease. researchgate.net These self-organizing 3D structures mimic many aspects of the human brain and can be used to investigate the role of redox stress in neurodegenerative disorders. researchgate.netuni-konstanz.de Similarly, "lung-on-a-chip" models provide a more realistic in vitro system to study the respiratory system's response to various stimuli, including menadione. google.com
In vivo studies using model organisms like the planarian flatworm, which has a remarkable regenerative capacity, are also being employed to test the effects of menadione-induced oxidative stress. researchgate.net These novel model systems will be instrumental in bridging the gap between in vitro findings and clinical relevance, providing valuable insights into how this compound behaves in a whole-organism context. Human DU145 prostate carcinoma cells have also been used as a model system for in vitro and organoid studies. tandfonline.com
Refinement of Analytical Techniques for In Situ and Real-Time Mechanistic Studies
A significant challenge in studying the mechanisms of this compound is the ability to measure its effects in real-time and within the complex environment of a living cell. To address this, there is a continuous effort to refine and develop advanced analytical techniques.
Real-time fluorescence microscopy, coupled with the use of genetically encoded redox sensors like RoGFP, allows for the dynamic visualization of oxidant stress in different subcellular compartments. nih.gov This technique has been used to observe the rapid oxidative effects of menadione in both the cytosol and mitochondria. nih.gov Further development of such sensors with improved sensitivity and specificity will be crucial.
Electrochemical methods, such as cyclic voltammetry and scanning electrochemical microscopy, are also being adapted to study the transport and redox behavior of menadione at the single-cell level and across cellular membranes. researchgate.net Amperometry has been used to measure the electric current generated by the reduction of menadione in live yeast cells in real-time. researchgate.net Additionally, techniques like liquid chromatography-mass spectrometry (LC-MS) are being refined to accurately quantify menadione and its metabolites in biological samples. ebi.ac.uknih.gov The development of methods for the in situ and real-time monitoring of menadione release from biohydrogels using differential pulse voltammetry is also an active area of research. mdpi.com
These advanced analytical tools will enable a more precise and dynamic understanding of the molecular mechanisms underlying the biological activities of this compound.
Interactive Data Table: Research Focus and Methodologies
| Research Avenue | Key Focus | Advanced Techniques |
| Novel Research Probes | Development of fluorescent and chemical probes based on the this compound structure. | Live-cell imaging, High-throughput screening. thermofisher.com |
| Redox Signaling | Elucidation of the detailed mechanisms of Nrf2 and JNK pathway modulation. | Molecular modeling, Genetic manipulation (knockdown/overexpression). mdpi.comresearchgate.net |
| Systems Biology | Integration of omics data to build comprehensive cellular response models. | Transcriptomics, Proteomics, Metabolomics, Computational modeling. researchgate.net |
| Novel Model Systems | Investigation of this compound effects in 3D organoids and in vivo models. | Cerebral organoids, Lung-on-a-chip, Planarian models. researchgate.netgoogle.comresearchgate.net |
| Analytical Techniques | Refinement of methods for real-time, in situ analysis of menadione's effects. | Real-time fluorescence microscopy, Electrochemical methods, LC-MS. nih.govresearchgate.netebi.ac.uk |
Q & A
Q. What frameworks guide this compound studies involving human-derived samples?
- Methodological Answer : Ethical approvals must detail participant selection criteria, informed consent protocols, and data anonymization. For urine studies, acid treatment and extraction steps must comply with institutional biosafety guidelines. Cross-institutional collaborations require standardized SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
